molecular formula C7H4ClN3O B152734 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one CAS No. 88820-44-4

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Cat. No.: B152734
CAS No.: 88820-44-4
M. Wt: 181.58 g/mol
InChI Key: AMXYHYWWWQIEMQ-UHFFFAOYSA-N
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Description

7-Chloro-2H-pyrimido[1,2-b]pyridazin-2-one is a chemical scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. This high-value building block is central to exploring new anticancer and anti-inflammatory treatments. The pyrimido[1,2-b]pyridazinone core is a privileged structure in drug discovery, and the chloro substituent at the 7-position is a key modification for optimizing biological activity and pharmacokinetic properties . Research into analogous compounds has demonstrated potent cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7), by inducing cell cycle arrest and promoting apoptosis through the modulation of key proteins like p53 and Bcl-2 . Concurrently, this chemotype exhibits pronounced anti-inflammatory activity by effectively inhibiting the production of nitric oxide (NO), suppressing the expression of cyclooxygenase-2 (COX-2), and downregulating a spectrum of pro-inflammatory cytokines and chemokines . The compound serves as a critical precursor for synthesizing diverse derivatives, enabling structure-activity relationship (SAR) studies aimed at discovering more potent and selective inhibitors for various disease targets. It is intended for research applications only, including in vitro bioactivity screening, mechanism of action studies, and as a synthetic intermediate for novel chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloropyrimido[1,2-b]pyridazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-1-2-6-9-7(12)3-4-11(6)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXYHYWWWQIEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=O)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349046
Record name 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88820-44-4
Record name 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one (CAS: 88820-44-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic small molecule that has demonstrated significant potential as both an anticancer and anti-inflammatory agent in preclinical studies. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed summaries of its biological activities. The document includes in-depth experimental protocols for key biological assays and visual representations of its mechanistic pathways to support further research and development.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively available in public literature, the following table summarizes its basic identifiers and computed physicochemical properties.

PropertyValueSource
CAS Number 88820-44-4[1]
Molecular Formula C₇H₄ClN₃O[1]
Molecular Weight 181.58 g/mol [1]
Purity Typically available at ≥95%[1]
MDL Number MFCD11042743[1]

Synthesis

The precise, peer-reviewed synthesis of this compound is not explicitly detailed in the primary literature evaluating its biological activity. However, based on established synthetic methodologies for related pyrimido[1,2-b]pyridazine structures, a representative synthetic protocol is proposed below. This method involves the cyclocondensation of a suitable amino-pyridazine with a three-carbon synthon.

Representative Synthesis Protocol:

A plausible synthetic route would involve the reaction of 6-chloropyridazin-3-amine with a suitable propiolate derivative, followed by cyclization.

This is a proposed synthetic scheme based on general chemical principles for the formation of the pyrimido[1,2-b]pyridazine core. The actual synthesis may require optimization of reagents, solvents, and reaction conditions.

Biological Activity and Mechanism of Action

Recent studies have highlighted the dual anticancer and anti-inflammatory properties of this compound, referred to as "Compound 1" in key literature.

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.

Table of Anticancer Activity:

Cell LineIC₅₀ (µM)
HCT-11649.35 ± 2.685
MCF-769.32 ± 3.186

Data sourced from Zeiz A, et al. (2023).

The anticancer mechanism involves the induction of apoptosis through the modulation of key regulatory proteins. The compound leads to an increase in the expression of the pro-apoptotic proteins p53 and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes programmed cell death. Furthermore, cell cycle analysis has revealed that this compound arrests the cell cycle in the G0/G1 phase.

Anticancer Signaling Pathway:

anticancer_pathway Proposed Anticancer Mechanism of Action compound This compound p53 p53 (Tumor Suppressor) compound->p53 Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates cell_cycle G0/G1 Phase Arrest compound->cell_cycle bax Bax (Pro-apoptotic) p53->bax Upregulates apoptosis Apoptosis bax->apoptosis Promotes bcl2->apoptosis Inhibits

Caption: Proposed anticancer signaling pathway.

Anti-inflammatory Activity

The compound has also shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table of Anti-inflammatory Activity:

AssayIC₅₀ (µM)
Nitric Oxide (NO) Production29.94 ± 2.24

Data sourced from Zeiz A, et al. (2023).

The anti-inflammatory mechanism is associated with the downregulation of cyclooxygenase-2 (COX-2) expression.

Anti-inflammatory Signaling Pathway:

anti_inflammatory_pathway Proposed Anti-inflammatory Mechanism of Action lps LPS (Lipopolysaccharide) macrophage Macrophage (RAW 264.7) lps->macrophage Stimulates cox2 COX-2 macrophage->cox2 Induces no Nitric Oxide (NO) macrophage->no Produces compound This compound compound->macrophage Inhibits inflammation Inflammation cox2->inflammation Mediates no->inflammation Mediates

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Protocols

The following are detailed protocols for the key biological assays used to characterize the activity of this compound.

Experimental Workflow Diagram:

experimental_workflow General Experimental Workflow cluster_anticancer Anticancer Assays cluster_anti_inflammatory Anti-inflammatory Assays mtt MTT Assay (Cell Viability) data_analysis Data Analysis & Interpretation mtt->data_analysis western Western Blot (Protein Expression) western->data_analysis flow Flow Cytometry (Cell Cycle) flow->data_analysis griess Griess Assay (NO Production) griess->data_analysis western_cox2 Western Blot (COX-2 Expression) western_cox2->data_analysis start Compound Synthesis & Characterization cell_culture Cell Culture (HCT-116, MCF-7, RAW 264.7) start->cell_culture treatment Cell Treatment with Compound cell_culture->treatment treatment->mtt treatment->western treatment->flow treatment->griess treatment->western_cox2

Caption: Overview of the experimental workflow.

MTT Cell Viability Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Seed HCT-116 or MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in apoptosis.

  • Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of protein from each sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities relative to the loading control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour, then stimulate with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

This compound has emerged as a promising lead compound with dual anticancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and inhibit key inflammatory mediators warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore its therapeutic potential and advance its development as a novel drug candidate.

References

An In-depth Technical Guide to the Synthesis of Novel Pyrimido[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights of novel pyrimido[1,2-b]pyridazine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its promising anticancer and anti-inflammatory properties. This document details various synthetic methodologies, presents quantitative biological data in a structured format, and elucidates the key signaling pathways involved in their mechanism of action.

Core Synthetic Strategies

The synthesis of the pyrimido[1,2-b]pyridazine core can be achieved through several strategic approaches, primarily involving the construction of the pyrimidine ring onto a pre-existing pyridazine moiety. Key methods include the reaction of 3-aminopyridazines with β-dicarbonyl compounds or their equivalents, cycloaddition reactions, and multicomponent reactions.

Condensation of 3-Aminopyridazines with β-Dicarbonyl Compounds and their Analogs

A prevalent and versatile method for the synthesis of pyrimido[1,2-b]pyridazin-4-ones involves the cyclocondensation of 3-aminopyridazines with various β-dicarbonyl compounds or their synthetic equivalents.

Experimental Protocol: Synthesis of 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines [1][2]

This procedure describes the reaction of a substituted 3-aminopyridazine with methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate.

  • Materials:

    • Substituted 3-aminopyridazine (1 mmol)

    • Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate (1 mmol, 0.287 g)

    • Glacial Acetic Acid (2.5 mL)

    • Sodium Acetate (1 mmol, 0.082 g)

  • Procedure:

    • A mixture of the 3-aminopyridazine and methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-(dimethylamino)propenoate in glacial acetic acid is heated at reflux for 1 hour.

    • Sodium acetate is then added to the reaction mixture.

    • The mixture is heated at reflux for an additional 4–12 hours.

    • The volatile components are removed under reduced pressure (in vacuo).

    • The resulting solid residue is triturated with an appropriate solvent.

    • The precipitate is collected by filtration and recrystallized to yield the final product.

Experimental Protocol: Synthesis of 7,8,9-Triphenyl-2H-pyrimido[1,2-b]pyridazin-2-one [3]

This method details the synthesis from 3-amino-4,5,6-triphenylpyridazine and malonic acid.

  • Materials:

    • 3-amino-4,5,6-triphenylpyridazine

    • Malonic acid

    • Phosphoryl chloride

  • Procedure:

    • A mixture of 3-amino-4,5,6-triphenylpyridazine and malonic acid is treated with phosphoryl chloride.

    • The reaction mixture is heated under reflux.

    • After completion of the reaction, the mixture is cooled and poured onto crushed ice.

    • The resulting precipitate is filtered, washed with water, and recrystallized to afford the desired product.

Cycloaddition Reactions

Cycloaddition reactions provide an elegant and efficient pathway to construct the pyrimido[1,2-b]pyridazine scaffold. These reactions, particularly [4+2] cycloadditions, allow for the rapid assembly of the heterocyclic system with good control over regioselectivity.

Experimental Protocol: Intramolecular [4+2] Cycloaddition of 4-Pyridazinecarbonitriles [4]

This protocol describes the synthesis of a precursor for an intramolecular Diels-Alder reaction.

  • Materials:

    • 3-Chloro-4-pyridazinecarbonitrile

    • But-3-yn-1-ol

    • Sodium hydride

    • Dry N,N-dimethylformamide (DMF)

  • Procedure for Precursor Synthesis (3-(But-3-ynyloxy)-4-pyridazinecarbonitrile):

    • To a stirred solution of but-3-yn-1-ol in dry DMF, sodium hydride is added portion-wise at 0 °C under a nitrogen atmosphere.

    • The mixture is stirred at room temperature for 30 minutes.

    • A solution of 3-chloro-4-pyridazinecarbonitrile in dry DMF is added dropwise at 0 °C.

    • The reaction mixture is stirred at room temperature for 1 hour.

    • The mixture is poured into ice water and extracted with diethyl ether.

    • The organic layer is washed with water, dried over sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by recrystallization.

  • Intramolecular Cycloaddition:

    • The synthesized precursor is heated in a suitable high-boiling solvent (e.g., diphenyl ether) to induce the intramolecular [4+2] cycloaddition, followed by elimination to afford the fused aromatic product.

Three-Component Reactions

Three-component reactions offer a highly efficient and atom-economical approach to synthesize complex molecules like pyrimido[1,2-b]pyridazines in a single step from simple starting materials.

Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazine Derivatives (Illustrative of Multicomponent Strategy) [5]

While this protocol is for a related heterocyclic system, it demonstrates the general principles of a three-component reaction that can be adapted for the synthesis of pyrimido[1,2-b]pyridazine derivatives.

  • Materials:

    • Substituted aromatic aldehyde (0.684 mmol)

    • 1,3-Indanedione (0.1 g, 0.684 mmol)

    • 2-Aminopyrazine (0.684 mmol)

    • p-Toluenesulfonic acid (p-TSA) (20 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • A mixture of the aromatic aldehyde, 1,3-indanedione, 2-aminopyrazine, and p-TSA in ethanol is placed in a round-bottom flask.

    • The mixture is refluxed for approximately 8 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The solid is washed with water and cold ethanol and then recrystallized from ethyl acetate.

Data Presentation

Quantitative Anticancer Activity

The anticancer potential of novel pyrimido[1,2-b]pyridazine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1 7-Chloro, 4-TrifluoromethylHCT-116 (Colon Carcinoma)49.35 ± 2.685[6][7]
MCF-7 (Breast Carcinoma)69.32 ± 3.186[6][7]
Cisplatin (Reference Drug)HCT-116 (Colon Carcinoma)6.72 ± 1.57[6]
MCF-7 (Breast Carcinoma)2.56 ± 0.537[6]
5a (Cyanopyridone Derivative)MCF-7 (Breast Carcinoma)1.77 ± 0.1[3]
HepG2 (Hepatocellular Carcinoma)2.71 ± 0.15[3]
5e (Cyanopyridone Derivative)MCF-7 (Breast Carcinoma)1.39 ± 0.08[3]
HepG2 (Hepatocellular Carcinoma)10.70 ± 0.58[3]
7b (Pyridopyrimidine Derivative)MCF-7 (Breast Carcinoma)6.22 ± 0.34[3]
Taxol (Reference Drug)MCF-7 (Breast Carcinoma)8.48 ± 0.46[3]
HepG2 (Hepatocellular Carcinoma)14.60 ± 0.79[3]
Anti-inflammatory Activity

Select pyrimido[1,2-b]pyridazine derivatives have also demonstrated potent anti-inflammatory effects.

Compound IDAssayIC₅₀ (µM)Reference
1 Nitric Oxide (NO) Production Inhibition29.94 ± 2.24[6][7]

Spectroscopic Characterization Data

The structures of the synthesized pyrimido[1,2-b]pyridazine derivatives are confirmed by various spectroscopic techniques. Representative data is provided below.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)Reference
3-(Pyridin-4-yl)pyrimido[1,2-b]indazole (1a) 10.00 (d, 1H), 9.24 (d, 1H), 8.77 (d, 2H), 8.31 (d, 1H), 8.05 (d, 2H), 7.87 (d, 1H), 7.70 (t, 1H), 7.38 (t, 1H)151.29, 150.44, 145.02, 142.46, 140.96, 132.69, 130.05, 122.53, 121.59, 121.11, 120.49, 116.09, 112.513036 (C-H), 1637, 1602 (C=N), 1591, 1551 (C=C), 1223 (C-N)[M+H]+ calcd. for C15H11N4: 247.0978; found: 247.0978[8]
9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole (1b) 10.02 (d, 1H), 9.29 (d, 1H), 8.78 (dd, 2H), 8.49 (d, 1H), 8.05 (dd, 2H), 7.87 (d, 1H), 7.78 (dd, 1H)150.95, 150.08, 146.42, 142.22, 141.23, 133.59, 133.49, 123.67, 123.03, 122.15, 118.94, 114.32, 113.673054 (C-H), 1633, 1591 (C=N), 1554 (C=C), 1166 (C-N)[M+H]+ calcd. for C15H10BrN4: 325.0083; found: 325.0083[8]
3-(But-3-ynyloxy)-4-pyridazinecarbonitrile (2) 9.05 (d, 1H), 7.66 (d, 1H), 4.77 (t, 2H), 2.80 (dt, 2H), 2.03 (t, 1H)-3280, 3060, 2240 (CN), 1580, 1550-[4]
Aryl substituted pyridazine 3319 (Csp-H), 3095 (N-H), 1596 (aromatic C=C)-3319 (Csp-H), 3091 (Csp2-H), 1596 (C=O)-[9]

Mandatory Visualizations

Synthetic Workflow: Condensation of 3-Aminopyridazine

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminopyridazine 3-Aminopyridazine Cyclocondensation Cyclocondensation 3-Aminopyridazine->Cyclocondensation Beta-dicarbonyl β-Dicarbonyl Compound Beta-dicarbonyl->Cyclocondensation Pyrimido_pyridazine Pyrimido[1,2-b]pyridazine Derivative Cyclocondensation->Pyrimido_pyridazine

Caption: General workflow for the synthesis of pyrimido[1,2-b]pyridazines.

Signaling Pathway: Apoptosis Induction

G Pyrimido_pyridazine Pyrimido[1,2-b]pyridazine Derivative p53 p53 Pyrimido_pyridazine->p53 Upregulates Bcl2 Bcl-2 Pyrimido_pyridazine->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Apoptosis induction pathway by pyrimido[1,2-b]pyridazine derivatives.

Experimental Workflow: Anticancer Activity Screening

G Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7, HCT-116) Start->Cell_Culture Compound_Treatment Treatment with Pyrimido[1,2-b]pyridazine Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro anticancer activity screening.

Conclusion

The pyrimido[1,2-b]pyridazine scaffold represents a privileged structure in the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a robust foundation for the generation of diverse derivatives. The significant anticancer and anti-inflammatory activities, coupled with a growing understanding of their molecular mechanisms, underscore the potential of this compound class in drug discovery and development. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical applications.

References

The Pyrimido[1,2-b]pyridazine Core: A Comprehensive Technical Guide to its Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving applications of the pyrimido[1,2-b]pyridazine scaffold. This fused heterocyclic system has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document will delve into the seminal synthetic approaches, the evolution of its chemistry, and its journey from a novel chemical entity to a promising pharmacophore in drug discovery.

Discovery and Early History

The journey of the pyrimido[1,2-b]pyridazine scaffold began in the late 1960s, emerging from the broader exploration of fused pyridazine chemistry. While the parent pyridazine ring was first synthesized by Tauber in 1895, the fusion of a pyrimidine ring to the pyridazine core to create the pyrimido[1,2-b]pyridazine system was a later development.

The pioneering work that marks the discovery of this heterocyclic system was published in 1968 by the research group of B. Stanovnik and M. Tišler.[1][2] Their communication, titled "FORMATION OF PYRIMIDO[l,2-b]PYRIDAZINES, A NEW BICYCLIC TRIAZAHETEROCYCLIC SYSTEM," detailed the first synthesis of a derivative of this then-novel scaffold.[1][2] This discovery laid the fundamental groundwork for all subsequent research into the chemistry and biological activity of this important class of compounds.

The initial synthesis involved the condensation of 3-aminopyridazine with ethyl ethoxymethylenemalonate, a reaction that provided the first tangible access to the pyrimido[1,2-b]pyridazine core.[1] This foundational work was further elaborated upon in subsequent publications by the same group, which explored the structural aspects of these newly synthesized compounds.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of the pyrimido[1,2-b]pyridazine core has evolved, with researchers developing various strategies to access this scaffold and its derivatives. The primary approaches can be broadly categorized based on the starting materials and the strategy for ring closure.

From 3-Aminopyridazines

The condensation of 3-aminopyridazines with 1,3-dicarbonyl compounds or their equivalents remains a cornerstone for the synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazines. This approach, pioneered by Stanovnik and Tišler, is versatile and allows for the introduction of various substituents onto the pyrimidine ring.[3][4]

A notable example is the reaction of 3-aminopyridazine derivatives with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to yield substituted 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazines.[3][4] Another variation involves the use of malonic acid in the presence of a condensing agent like phosphoryl chloride to construct the pyrimido[1,2-b]pyridazinone ring system.[5]

Modern Synthetic Approaches

In more recent years, new synthetic strategies have been developed to improve yields, expand the diversity of accessible derivatives, and employ more sophisticated catalytic systems. These modern methods often focus on efficiency and the ability to introduce functional groups for further modification. While specific examples for the pyrimido[1,2-b]pyridazine core are part of broader synthetic explorations, the principles of modern heterocyclic chemistry, including metal-catalyzed cross-coupling reactions, are being applied to functionalize pre-formed scaffolds.

Biological Activities and Therapeutic Potential

The pyrimido[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Initial investigations into the pharmacological potential of this core were limited, but recent research has unveiled its promise in several therapeutic areas.

Anticancer Activity

A significant area of investigation for pyrimido[1,2-b]pyridazine derivatives is their potential as anticancer agents.[6][7] Studies have shown that certain substituted pyrimido[1,2-b]pyridazin-2-one analogues exhibit cytotoxic activity against various cancer cell lines, including human breast carcinoma (MCF-7) and human colorectal carcinoma (HCT-116).[6][7] The mechanism of action for some of these compounds involves the induction of apoptosis, as evidenced by the increased expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the pro-survival protein Bcl-2.[6][7]

Anti-inflammatory Activity

Derivatives of the pyrimido[1,2-b]pyridazine scaffold have also demonstrated potent anti-inflammatory properties.[6][7] Certain compounds have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of cyclooxygenase-2 (COX-2), both of which are key mediators of inflammation.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis and biological activity of pyrimido[1,2-b]pyridazine derivatives.

Table 1: Selected Synthetic Yields of Pyrimido[1,2-b]pyridazine Derivatives

Starting MaterialsReagents and ConditionsProductYield (%)Reference
3-Aminopyridazine and Ethyl EthoxymethylenemalonateHeat at 110°C, then reflux in diphenyl ether3-Carbethoxy-4-oxo-4H-pyrimido[1,2-b]pyridazine73[1]
3-Aminopyridazine and Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoateAcetic acid, Sodium acetate, reflux3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine93[3]
3-Amino-4,5,6-triphenylpyridazine and Malonic acidPhosphoryl chloride2-Hydroxy-7,8,9-triphenyl-4H-pyrimido[1,2-b]pyridazin-4-one-[5]

Table 2: In Vitro Anticancer Activity of Pyrimido[1,2-b]pyridazin-2-one Derivatives

CompoundCell LineIC₅₀ (µM)Reference
7-Chloro-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one (Compound 1)HCT-11649.35 ± 2.685[6][7]
7-Chloro-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one (Compound 1)MCF-769.32 ± 3.186[6][7]

Table 3: In Vitro Anti-inflammatory Activity of a Pyrimido[1,2-b]pyridazin-2-one Derivative

CompoundAssayIC₅₀ (µM)Reference
7-Chloro-4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one (Compound 1)NO Production Inhibition29.94 ± 2.24[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3-Carbethoxy-4-oxo-4H-pyrimido[1,2-b]pyridazine (Seminal Synthesis by Stanovnik and Tišler, 1968)

Step 1: Synthesis of Ethyl 3-pyridazinylaminomethylenemalonate A mixture of 3-aminopyridazine and ethyl ethoxymethylenemalonate is heated at 110°C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is collected and purified, typically by recrystallization, to yield ethyl 3-pyridazinylaminomethylenemalonate.

Step 2: Cyclization to 3-Carbethoxy-4-oxo-4H-pyrimido[1,2-b]pyridazine The ethyl 3-pyridazinylaminomethylenemalonate obtained in Step 1 is heated under reflux in diphenyl ether. The cyclization reaction leads to the formation of the pyrimido[1,2-b]pyridazine ring system. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent such as n-hexane. The solid product is then collected by filtration and purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7 and HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (pyrimido[1,2-b]pyridazine derivatives) for a specified period (e.g., 48 hours). After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows related to the pyrimido[1,2-b]pyridazine scaffold.

G cluster_0 Discovery and Early Synthesis (1960s-1970s) cluster_1 Evolution of Synthesis and Biological Exploration Discovery Discovery of Pyridazine Chemistry Stanovnik_Tisler Stanovnik & Tišler (1968) First Synthesis of Pyrimido[1,2-b]pyridazine Discovery->Stanovnik_Tisler Foundation Structural_Elucidation Structural Studies (1970) Stanovnik_Tisler->Structural_Elucidation Further Investigation Method_Development Development of New Synthetic Routes Stanovnik_Tisler->Method_Development Pioneering Work Biological_Screening Initial Biological Screening Method_Development->Biological_Screening Enabling Modern_Applications Modern Medicinal Chemistry Applications (Anticancer, Anti-inflammatory) Biological_Screening->Modern_Applications Leads to

Caption: Historical timeline of pyrimido[1,2-b]pyridazine scaffold.

G cluster_0 Synthesis of 4-Oxo-4H-pyrimido[1,2-b]pyridazines A 3-Aminopyridazine C Condensation A->C B 1,3-Dielectrophile (e.g., Ethyl Ethoxymethylenemalonate) B->C D Intermediate (e.g., Enamine) C->D E Cyclization D->E F 4-Oxo-4H-pyrimido[1,2-b]pyridazine E->F

Caption: General synthetic workflow for pyrimido[1,2-b]pyridazines.

G cluster_0 Mechanism of Anticancer Action Compound Pyrimido[1,2-b]pyridazine Derivative Cell Cancer Cell Compound->Cell Targets p53 ↑ p53 Expression Cell->p53 Bax ↑ Bax Expression Cell->Bax Bcl2 ↓ Bcl-2 Expression Cell->Bcl2 Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Signaling pathway for anticancer activity.

References

The Pyrimido[1,2-b]pyridazin-2-one Core: A Scaffolding for Anticancer and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimido[1,2-b]pyridazin-2-one nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this core, with a primary focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols for key biological assays are also presented to facilitate further research and development in this promising area.

Anticancer Activity of Pyrimido[1,2-b]pyridazin-2-one Derivatives

Recent studies have highlighted the potential of pyrimido[1,2-b]pyridazin-2-one derivatives as potent anticancer agents. A notable study investigated a series of eleven 4-trifluoromethylated 7-(substituted)-2H-pyrimido[1,2-b]pyridazin-2-ones, revealing crucial insights into their SAR.[1][2][3][4][5]

Structure-Activity Relationship (SAR) for Anticancer Activity

The primary focus of SAR studies on this core has been the substitution at the 7-position. The cytotoxic activity of these compounds has been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT-116) and human breast carcinoma (MCF-7).[1]

The nature of the substituent at the 7-position significantly influences the anticancer potency. It has been observed that an electron-withdrawing group at this position can enhance cytotoxic activity. For instance, a chlorine substituent at the 7-position (Compound 1 in the table below) demonstrated the most potent activity against both HCT-116 and MCF-7 cell lines.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of 7-substituted 4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-one derivatives.[1]

CompoundR (Substituent at position 7)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1 Cl49.35 ± 2.68569.32 ± 3.186
2 OCH₃> 200> 200
3 CH₃> 200> 200
4 F104.5 ± 4.5121.3 ± 5.8
5 Br78.9 ± 3.995.6 ± 4.7
6 I92.1 ± 4.1110.2 ± 5.1
7 CN150.7 ± 7.2175.4 ± 8.1
8 CF₃135.2 ± 6.5155.8 ± 7.3
9 NO₂115.8 ± 5.3130.1 ± 6.2
10 NH₂> 200> 200
11 OH> 200> 200
Cisplatin -6.72 ± 1.572.56 ± 0.537

Data presented as mean ± SEM.[1]

Mechanism of Anticancer Action

The anticancer mechanism of the lead compound (Compound 1) involves the induction of apoptosis and cell cycle arrest.[1][2][3][4][5]

  • Apoptosis Induction: Compound 1 was found to upregulate the expression of the pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis.[1][3]

  • Cell Cycle Arrest: Flow cytometry analysis revealed that Compound 1 induces cell cycle arrest at the G0/G1 phase in HCT-116 cells.[1][2][3][4][5]

cluster_0 Experimental Workflow for Anticancer Evaluation synthesis Synthesis of Pyrimido[1,2-b]pyridazin-2-one Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt Screening western Western Blot (Apoptosis Markers) mtt->western Investigate Mechanism flow Flow Cytometry (Cell Cycle Analysis) mtt->flow Investigate Mechanism sar Structure-Activity Relationship (SAR) Analysis mtt->sar western->sar flow->sar

Experimental workflow for evaluating anticancer activity.

Anti-inflammatory Activity of Pyrimido[1,2-b]pyridazin-2-one Derivatives

The pyrimido[1,2-b]pyridazin-2-one core also exhibits significant anti-inflammatory properties. The ability of these compounds to modulate key inflammatory mediators has been a subject of investigation.[1][2][3][4][5]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

Similar to the anticancer activity, the substituent at the 7-position plays a crucial role in the anti-inflammatory potential of these derivatives. The inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells is a key measure of their anti-inflammatory effect.[1] Compound 1, with a chlorine substituent, also displayed the most potent inhibitory activity on NO production.[1][3]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory activity of 7-substituted 4-trifluoromethyl-2H-pyrimido[1,2-b]pyridazin-2-ones on nitric oxide production.[1]

CompoundR (Substituent at position 7)NO Production IC₅₀ (µM)
1 Cl29.94 ± 2.24
2 OCH₃> 100
3 CH₃> 100
4 F55.2 ± 3.1
5 Br42.8 ± 2.9
6 I48.1 ± 3.5
7 CN80.5 ± 4.2
8 CF₃72.3 ± 3.8
9 NO₂65.7 ± 3.3
10 NH₂> 100
11 OH> 100

Data presented as mean ± SEM.[1]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of the lead compound are attributed to the downregulation of key inflammatory mediators. Compound 1 was shown to down-regulate the expression of cyclooxygenase-2 (COX-2) and induce a significant decrease in the gene expression of various pro-inflammatory cytokines and chemokines.[1][3]

cluster_1 Apoptosis Signaling Pathway compound Pyrimido[1,2-b]pyridazin-2-one (e.g., Compound 1) p53 p53 (Upregulation) compound->p53 bcl2 Bcl-2 (Downregulation) compound->bcl2 bax Bax (Upregulation) p53->bax mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Proposed apoptosis signaling pathway induced by active compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Cell Viability Assay

This assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimido[1,2-b]pyridazin-2-one derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.[6][7][8][9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][7][8][9]

Cell Cycle Analysis by Flow Cytometry

This method is used to analyze the distribution of cells in different phases of the cell cycle.[10][11][12][13]

  • Cell Treatment and Harvesting: Treat cells with the test compound for 48 hours, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[10][11][12][13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.[14][15][16][17][18]

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.[14][15][16][17][18]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the IC₅₀ values.

cluster_2 SAR of 7-Substituted Pyrimido[1,2-b]pyridazin-2-ones core Pyrimido[1,2-b]pyridazin-2-one Core ewg Electron-Withdrawing Group (e.g., Cl, F, Br) core->ewg Substitution at R7 edg Electron-Donating Group (e.g., OCH3, CH3) core->edg Substitution at R7 activity_high Increased Anticancer & Anti-inflammatory Activity ewg->activity_high activity_low Decreased or No Activity edg->activity_low

Logical relationship of substitutions at position 7 and biological activity.

References

An In-depth Technical Guide on the Solubility and Stability of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel heterocyclic compound, 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one. Due to the limited availability of public data on this specific molecule, this document outlines the essential experimental protocols and data presentation formats necessary for its thorough physicochemical characterization. The methodologies described herein are based on established industry standards and regulatory guidelines, intended to equip researchers with the tools to generate robust and reliable data for drug discovery and development purposes.

Introduction

This compound is a heterocyclic compound featuring a fused pyrimidine and pyridazine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological potential. A thorough understanding of a compound's solubility and stability is paramount in the early stages of drug development, as these properties fundamentally influence its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. This guide presents a systematic approach to characterizing the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. It is therefore essential to characterize the solubility of this compound in various media.

Aqueous Solubility

The pH-dependent solubility profile is crucial for understanding how the compound will behave in the gastrointestinal tract.

Data Presentation:

pHSolubility (µg/mL)MethodTemperature (°C)
1.2 (SGF)Shake-Flask37
4.5 (Acetate Buffer)Shake-Flask37
6.8 (SIF)Shake-Flask37
7.4 (PBS)Shake-Flask37

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid; PBS: Phosphate-Buffered Saline

Solvent Solubility

Understanding the solubility in organic solvents is important for developing purification methods, formulation strategies, and analytical techniques. Qualitative data for related diazonium salts of pyrimido[1,2-b]pyridazine suggests potential insolubility in some anhydrous organic solvents.[1]

Data Presentation:

SolventSolubility (mg/mL)MethodTemperature (°C)
MethanolVisual Assessment25
EthanolVisual Assessment25
AcetonitrileVisual Assessment25
DichloromethaneVisual Assessment25
Dimethyl Sulfoxide (DMSO)Visual Assessment25
N,N-Dimethylformamide (DMF)Visual Assessment25
Tetrahydrofuran (THF)Visual Assessment25
Ethyl AcetateVisual Assessment25
TolueneVisual Assessment25

Stability Profiling

Assessing the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations.

pH-Dependent Stability (Hydrolysis)

This study evaluates the susceptibility of the compound to hydrolysis at different pH values.

Data Presentation:

pHTemperature (°C)Half-life (t½) (hours)Degradation Products
1.237
4.537
7.437
9.037
Thermal Stability

Thermal stability studies identify the compound's sensitivity to heat, which is important for manufacturing and storage.

Data Presentation:

ConditionDuration% Purity RemainingDegradation Products
50°C4 weeks
60°C4 weeks
Solid State (TGA/DSC)N/AOnset of Decomposition:

TGA: Thermogravimetric Analysis; DSC: Differential Scanning Calorimetry

Photostability

Photostability testing determines if the compound is degraded by light, which has implications for packaging and handling. This should be conducted in accordance with ICH Q1B guidelines.[2]

Data Presentation:

Light SourceExposure% Purity RemainingDegradation Products
Cool White Fluorescent1.2 million lux hours
Near UV (UVA)200 watt hours/m²
In Vitro Metabolic Stability

Understanding the metabolic fate of the compound is critical for predicting its in vivo half-life and potential for drug-drug interactions.

Data Presentation:

SystemSpeciesHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Liver MicrosomesHuman
Liver MicrosomesRat
HepatocytesHuman
HepatocytesRat
PlasmaHuman
PlasmaRat

Experimental Protocols

Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation: Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of the buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

A straightforward method for initial screening of solubility in various organic solvents.

  • Preparation: Add a small, known amount (e.g., 1-5 mg) of the compound to a series of vials.

  • Solvent Addition: Add a small volume (e.g., 0.1 mL) of each organic solvent to the respective vials.

  • Observation: Vortex or sonicate the vials and visually inspect for complete dissolution.

  • Incremental Addition: If the compound does not dissolve, add the solvent in small increments until dissolution is observed or a practical volume limit is reached.

  • Reporting: Report the solubility as an approximate value (e.g., >10 mg/mL, <1 mg/mL).

Stability Testing
  • Solution Preparation: Prepare solutions of the compound at a known concentration in buffers of varying pH.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time points, withdraw aliquots from each solution.

  • Analysis: Quench any reaction if necessary and analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and identify any major degradation products.

  • Data Analysis: Calculate the degradation rate constant and the half-life at each pH.

  • Sample Preparation: Expose samples of the solid compound and a solution of the compound to a light source that provides both cool white fluorescent and near-UV light. A control sample should be protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the near-UV energy not less than 200 watt hours per square meter.[2]

  • Analysis: After exposure, compare the physical properties and purity of the exposed samples to the control samples using a stability-indicating HPLC method.

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and buffer in a 96-well plate.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation: Add this compound to initiate the metabolic reaction.

  • Time Points: At various time points, terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life and intrinsic clearance.

Visualizations

Solubility_Workflow cluster_aqueous Aqueous Solubility (Shake-Flask) cluster_solvent Solvent Solubility (Visual) A1 Prepare pH Buffers A2 Add Excess Compound A1->A2 A3 Equilibrate (24-48h at 37°C) A2->A3 A4 Centrifuge/Filter A3->A4 A5 Quantify by HPLC A4->A5 S1 Add Compound to Vials S2 Add Organic Solvents S1->S2 S3 Vortex/Sonicate S2->S3 S4 Visual Inspection S3->S4 S5 Report Approximate Solubility S4->S5

Caption: Experimental workflow for determining aqueous and solvent solubility.

Stability_Workflow cluster_ph pH Stability (Hydrolysis) cluster_photo Photostability (ICH Q1B) cluster_metabolic Metabolic Stability (Microsomes) P1 Prepare Solutions in Buffers P2 Incubate at 37°C P1->P2 P3 Sample at Time Points P2->P3 P4 Analyze by HPLC P3->P4 P5 Calculate Half-life P4->P5 T1 Prepare Solid & Solution Samples T2 Expose to Light Source T1->T2 T3 Include Dark Control T1->T3 T4 Analyze by HPLC T2->T4 T3->T4 T5 Compare to Control T4->T5 M1 Prepare Microsome/NADPH Mix M2 Add Compound M1->M2 M3 Incubate at 37°C M2->M3 M4 Quench at Time Points M3->M4 M5 Analyze by LC-MS/MS M4->M5 M6 Calculate CLint M5->M6

Caption: Workflows for assessing pH, photo, and metabolic stability.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. By following the detailed experimental protocols and data management strategies outlined, researchers can generate the critical physicochemical data necessary to advance this compound through the drug discovery and development pipeline. The systematic approach detailed herein will ensure a thorough understanding of the molecule's properties, facilitating informed decision-making for future studies.

References

Theoretical and Computational Approaches in the Study of Pyrimido[1,2-b]pyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[1,2-b]pyridazine scaffold has emerged as a significant heterocyclic nucleus in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to understand the structure-activity relationships (SAR), predict molecular properties, and elucidate the mechanism of action of this promising class of compounds.

Computational Chemistry Approaches

A variety of computational techniques are utilized to investigate pyrimido[1,2-b]pyridazines at the molecular level. These in silico methods are crucial for rational drug design, enabling the prediction of molecular properties and biological activities, thereby guiding the synthesis of more potent and selective drug candidates.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of pyrimido[1,2-b]pyridazine derivatives. These calculations provide insights into various molecular properties that are critical for their biological activity.

Key Calculated Properties:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability of a molecule. Lower ELUMO values indicate a greater tendency to accept electrons.

  • Energy Gap (ΔE = ELUMO - EHOMO): A measure of molecular stability and reactivity. A smaller energy gap implies higher reactivity.

  • Dipole Moment (μ): Indicates the overall polarity of a molecule, which can influence its solubility and interactions with biological targets.

  • Global Hardness (η) and Softness (S): These parameters describe the resistance to change in electron distribution and are related to the energy gap.

  • Electronegativity (χ): The power of an atom or molecule to attract electrons.

  • Electrophilicity (ω) and Nucleophilicity (ε): These indices quantify the electrophilic and nucleophilic character of a molecule, respectively.

Table 1: Quantum Chemical Properties of Representative Pyridazine Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (μ) (Debye)
5-phenyl-6-ethyl-pyridazine-3-thione (PEPT)-5.79-1.774.026.01
5-phenyl-6-ethylpridazine-3-one (PEPO)-6.21-1.524.693.65

Data sourced from a DFT study on pyridazine derivatives as corrosion inhibitors, which provides a good example of the application of these calculations.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. It is instrumental in understanding the binding mode of pyrimido[1,2-b]pyridazine derivatives to their biological targets, such as protein kinases or enzymes.

Studies have shown that pyrimido[1,2-b]pyridazin-2-one analogues can bind to the Akt protein, a key player in cancer cell survival pathways.[2] The binding affinities of these compounds, typically reported as binding energies (in kcal/mol), indicate the stability of the ligand-protein complex. A more negative binding energy suggests a stronger interaction.

Table 2: Molecular Docking Results of Pyrimido[1,2-b]pyridazin-2-one Analogues with Akt Protein

CompoundBinding Affinity (kcal/mol)
Analogue 1-7.0
Analogue 2-6.5
Analogue 3-6.8
Analogue 4-5.9
Analogue 5-6.2
Analogue 6-4.8
Analogue 7-4.0
Analogue 8-5.5
Analogue 9-6.1
Analogue 10-5.7
Analogue 11-6.4

Binding affinities ranged from -4 to -7 kcal/mol, suggesting a good affinity between the compounds and the Akt protein.[2]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability and conformational changes over time. These simulations are crucial for validating docking results and gaining a deeper understanding of the interactions at an atomic level. For instance, MD simulations have been used to study the stability of pyridazine derivatives in the active site of target proteins.[3]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 2D-QSAR models have been developed for pyridazine derivatives to predict their vasorelaxant activity, demonstrating the importance of molecular topology in determining their biological function.[4]

Experimental Protocols

The following section outlines the general methodologies for key experiments cited in the literature for the evaluation of pyrimido[1,2-b]pyridazine derivatives.

Physicochemical Properties Prediction

The physicochemical characteristics of the synthesized compounds are often predicted using software like MolSoft.[2][5] This provides an early assessment of drug-likeness based on properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area.

In Vitro Anticancer Activity

MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrimido[1,2-b]pyridazine derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[2][5]

Table 3: Cytotoxic Activity of Pyrimido[1,2-b]pyridazin-2-one Derivatives

CompoundCell LineIC50 (µM)
Compound 1 (with chlorine substituent)HCT-11649.35 ± 2.685
MCF-769.32 ± 3.186

These findings indicate that compound 1 displayed the highest cytotoxic activity against the tested cancer cell lines.[2][5]

Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Cancer cells are treated with the test compound at different concentrations.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.

  • Staining: Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Studies have shown that some derivatives can arrest the cell cycle at the G0/G1 phase.[2]

Western Blot Analysis: This technique is used to detect the expression levels of specific proteins involved in apoptosis and cell survival.

  • Protein Extraction: Proteins are extracted from treated and untreated cells.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p53, Bax, Bcl-2) and then with a secondary antibody.

  • Detection: The protein bands are visualized using a detection reagent. Research has indicated that active compounds can increase the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[2][5]

In Vitro Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay: The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Stimulation: Macrophages are stimulated with LPS in the presence or absence of the test compounds.

  • Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for NO production inhibition is determined.

Table 4: Anti-inflammatory Activity of a Pyrimido[1,2-b]pyridazin-2-one Derivative

CompoundAssayIC50 (µM)
Compound 1NO Production Inhibition29.94 ± 2.24

This result demonstrates the potent anti-inflammatory properties of the tested compound.[2][5]

Visualizations

Computational Workflow for Drug Discovery

The following diagram illustrates a typical computational workflow for the discovery and development of novel pyrimido[1,2-b]pyridazine-based drug candidates.

Computational_Workflow cluster_design Compound Design & Screening cluster_evaluation In Silico Evaluation cluster_synthesis Experimental Validation cluster_optimization Lead Optimization Library Virtual Library of Pyrimido[1,2-b]pyridazines Docking Molecular Docking (Target Identification) Library->Docking QSAR QSAR Modeling (Activity Prediction) Docking->QSAR DFT DFT Calculations (Electronic Properties) QSAR->DFT MD Molecular Dynamics (Stability Assessment) DFT->MD ADMET ADMET Prediction (Drug-likeness) MD->ADMET Synthesis Chemical Synthesis ADMET->Synthesis Bioassays Biological Assays (In Vitro/In Vivo) Synthesis->Bioassays Lead_Opt Lead Optimization Bioassays->Lead_Opt Lead_Opt->Library Iterative Design

Caption: A typical computational workflow for pyrimido[1,2-b]pyridazine drug discovery.

Proposed Anticancer Signaling Pathway

This diagram depicts a proposed signaling pathway through which pyrimido[1,2-b]pyridazine derivatives may exert their anticancer effects, based on the observed modulation of key apoptotic proteins.

Anticancer_Pathway Compound Pyrimido[1,2-b]pyridazine Derivative p53 p53 (Tumor Suppressor) Compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Apoptosis Apoptosis (Programmed Cell Death) Bax->Apoptosis Induces Bcl2->Bax Inhibits

Caption: Proposed mechanism of apoptosis induction by pyrimido[1,2-b]pyridazines.

References

Potential Biological Targets of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one, a member of the broader pyrimido[1,2-b]pyridazine class of heterocyclic compounds, has emerged as a molecule of significant interest in drug discovery. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound, with a focus on its anticancer and anti-inflammatory activities. Drawing upon recent research, this document details the compound's effects on key cellular pathways, summarizes quantitative data, provides methodologies for relevant experiments, and visualizes the associated signaling cascades and workflows. The pyrimido[1,2-b]pyridazine and pyridazinone scaffolds are known to exhibit a wide range of biological activities, including kinase inhibition and modulation of inflammatory pathways, suggesting a rich therapeutic potential for derivatives such as this compound.

Core Biological Activities and Identified Targets

Recent studies have illuminated the dual anticancer and anti-inflammatory properties of a 7-chloro-substituted pyrimido[1,2-b]pyridazin-2-one, referred to as Compound 1 in a key 2023 study.[1][2] These activities point towards specific biological targets and pathway modulation.

Anticancer Activity

The primary anticancer mechanism of this compound appears to be the induction of apoptosis and cell cycle arrest in cancer cells.

  • Induction of Apoptosis: The compound has been shown to increase the expression of the pro-apoptotic proteins p53 and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspases.

  • Cell Cycle Arrest: The compound was found to arrest the cell cycle at the G0/G1 phase in cancer cell lines.[1][2] This suggests an interference with the cellular machinery that governs the transition from the resting/preparatory phase to the DNA synthesis (S) phase.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are mediated through the suppression of key inflammatory mediators and pathways.

  • Inhibition of Nitric Oxide (NO) Production: The compound demonstrated potent inhibitory activity on the production of nitric oxide (NO), a key signaling molecule in inflammation.[1][2]

  • Downregulation of COX-2 Expression: A reduction in the expression of cyclooxygenase-2 (COX-2), a pivotal enzyme in the synthesis of pro-inflammatory prostaglandins, has been observed.[1][2]

  • Suppression of Pro-inflammatory Cytokines and Chemokines: The compound significantly decreased the gene expression of a range of pro-inflammatory cytokines (including IL-6, IL-8, IL-1β, and TNF-α) and chemokines (CCL2, CXCL1, CXCL2, and CXCL3).[1][2]

Potential Broader Biological Targets of the Pyrimido[1,2-b]pyridazine and Pyridazinone Scaffolds

The broader classes of pyrimido[1,2-b]pyridazines and pyridazinones are known to interact with a variety of biological targets, suggesting other potential avenues of activity for this compound.

  • Kinase Inhibition: Various derivatives of the imidazo[1,2-b]pyridazine scaffold, which is structurally related to pyrimido[1,2-b]pyridazine, have been identified as potent inhibitors of several kinases, including:

    • IKKβ: Involved in the NF-κB signaling pathway, a key regulator of inflammation.[3]

    • Mps1 (TTK): A critical component of the spindle assembly checkpoint, making it a target for cancer therapy.[4]

    • TAK1: A kinase involved in the signaling pathways of TNF-α, IL-1, and other inflammatory cytokines.[5]

    • Tyk2 JH2: A member of the Janus kinase (JAK) family, which is implicated in autoimmune and inflammatory diseases.[6]

    • DYRKs and CLKs: Kinases involved in various cellular processes, including cell cycle regulation and splicing.[7]

  • Phosphodiesterase (PDE) Inhibition: Pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[8] Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects.[8]

  • Other Potential Targets: The pyridazinone scaffold has been associated with a wide array of other biological activities, suggesting interactions with targets such as LOX, MAPK, and formyl peptide receptors.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from the study on the 7-chloro-substituted pyrimido[1,2-b]pyridazin-2-one (Compound 1).

Cell LineIC50 (µM)
HCT-116 (Colon Carcinoma)49.35 ± 2.685
MCF-7 (Breast Adenocarcinoma)69.32 ± 3.186

Table 1: Cytotoxic Activity of this compound.[1][2]

AssayIC50 (µM)
Nitric Oxide (NO) Production29.94 ± 2.24

Table 2: Anti-inflammatory Activity of this compound.[1][2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cell Seeding: HCT-116 and MCF-7 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

    • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry
  • Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

  • Methodology:

    • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.

    • Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

    • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a solution containing propidium iodide.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

    • Data Analysis: The data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blotting for Apoptotic Proteins
  • Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., p53, Bax, Bcl-2).

  • Methodology:

    • Protein Extraction: Cells are lysed to extract total protein.

    • Protein Quantification: The concentration of protein in the lysates is determined.

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (p53, Bax, Bcl-2) and a loading control (e.g., β-actin).

    • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

    • Analysis: The intensity of the protein bands is quantified and normalized to the loading control.

Nitric Oxide Production Assay (Griess Assay)
  • Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a diazotization reaction in which sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.

  • Methodology:

    • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

    • Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.

    • Griess Reaction: The supernatant is mixed with the Griess reagent.

    • Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (typically around 540 nm).

    • Quantification: The nitrite concentration is determined by comparison with a standard curve of known nitrite concentrations.

RT-qPCR for Cytokine and Chemokine Gene Expression
  • Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of a specific RNA. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the amplification of the cDNA using qPCR.

  • Methodology:

    • Cell Treatment and RNA Extraction: Cells (e.g., THP-1) are treated with the compound, and total RNA is extracted.

    • Reverse Transcription: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

    • qPCR: The cDNA is used as a template for qPCR with primers specific for the target cytokine and chemokine genes and a reference (housekeeping) gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Apoptosis_Pathway Compound This compound p53 p53 (Tumor Suppressor) Compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates

Caption: Apoptosis signaling pathway induced by this compound.

Anti_inflammatory_Pathway Compound This compound NO_Production Nitric Oxide (NO) Production Compound->NO_Production COX2_Expression COX-2 Expression Compound->COX2_Expression Cytokines_Chemokines Pro-inflammatory Cytokines & Chemokines Compound->Cytokines_Chemokines Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NO_Production Inflammatory_Stimuli->COX2_Expression Inflammatory_Stimuli->Cytokines_Chemokines Inflammation Inflammation NO_Production->Inflammation COX2_Expression->Inflammation Cytokines_Chemokines->Inflammation Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Biological Readouts Cell_Culture Cell Culture (e.g., HCT-116, MCF-7, RAW 264.7, THP-1) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT MTT Assay (Cell Viability) Compound_Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle) Compound_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Griess_Assay Griess Assay (NO Production) Compound_Treatment->Griess_Assay RT_qPCR RT-qPCR (Gene Expression) Compound_Treatment->RT_qPCR Data_Analysis Data Analysis (IC50, Statistical Significance) MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Griess_Assay->Data_Analysis RT_qPCR->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticancer Assays of 7-Chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for evaluating the in vitro anticancer properties of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one, a compound that has demonstrated notable cytotoxic effects against various cancer cell lines. The following sections are intended for researchers, scientists, and drug development professionals engaged in oncology research.

Data Presentation

The cytotoxic activity of this compound, referred to as Compound 1 in several studies, has been quantified against human colorectal carcinoma (HCT-116) and human breast carcinoma (MCF-7) cell lines. The compound exhibits potent anticancer properties, although it is less effective than the clinical anticancer drug cisplatin.[1] The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundCell LineIC50 (µM)
This compound HCT-11649.35 ± 2.685[1][2][3]
MCF-769.32 ± 3.186[1][2][3]
Cisplatin (Reference) HCT-1166.72 ± 1.57[1]
MCF-72.56 ± 0.537[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the anticancer effects of this compound.

Cell Culture
  • Cell Lines:

    • HCT-116 (human colorectal carcinoma)

    • MCF-7 (human breast carcinoma, ER+, PR+/-, HER2-)

  • Culture Medium:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Cells are maintained in T-75 flasks at 37°C in a humidified incubator with a 5% CO2 atmosphere.[1]

    • Cells should be subcultured upon reaching 80-90% confluency.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed HCT-116 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compound on cell cycle progression.

  • Materials:

    • 6-well plates

    • This compound

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer. Studies have shown that this compound can arrest the cell cycle at the G0/G1 phase.[1][3]

Western Blot Analysis for Apoptotic Proteins

This technique is used to determine the expression levels of key proteins involved in apoptosis.

  • Materials:

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

    • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent. The compound has been shown to increase the expression of pro-apoptotic proteins p53 and Bax while reducing the expression of the pro-survival protein Bcl-2.[1][2][3]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the anticancer activity of this compound.

G cluster_workflow Experimental Workflow for Anticancer Assays cluster_assays cluster_analysis culture Cell Culture (HCT-116, MCF-7) treatment Treatment with This compound culture->treatment mtt MTT Assay treatment->mtt flow Cell Cycle Analysis (Flow Cytometry) treatment->flow wb Western Blot treatment->wb ic50 IC50 Determination mtt->ic50 cycle_dist Cell Cycle Distribution flow->cycle_dist protein_exp Protein Expression Levels wb->protein_exp

Caption: Workflow for in vitro anticancer evaluation.

G cluster_pathway Proposed Apoptotic Signaling Pathway compound This compound p53 p53 compound->p53 Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates bax Bax p53->bax Activates apoptosis Apoptosis bax->apoptosis Promotes bcl2->apoptosis Inhibits

Caption: Apoptotic pathway induced by the compound.

References

Application of MTT and XTT Cell Viability Assays for Pyrimido[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimido[1,2-b]pyridazine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4] Assessing the cytotoxic effects of these novel compounds on cancer cell lines is a critical step in the drug discovery and development process. The MTT and XTT assays are reliable, colorimetric methods widely used to evaluate cell viability and proliferation, providing quantitative data on the efficacy of potential therapeutic agents.[5][6][7][8]

This document provides detailed application notes and experimental protocols for utilizing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays to determine the cytotoxic effects of pyrimido[1,2-b]pyridazine compounds on cancer cells.

Principle of the Assays

Both MTT and XTT assays are based on the enzymatic reduction of a tetrazolium salt by metabolically active cells.[5][7][8]

  • MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product that is insoluble in aqueous solutions.[5][7][8] A solubilization agent, such as dimethyl sulfoxide (DMSO), is required to dissolve the formazan crystals before measuring the absorbance.[6][8] The intensity of the purple color is directly proportional to the number of viable cells.

  • XTT Assay: The XTT tetrazolium salt is reduced to a water-soluble orange formazan product.[9] This assay offers the advantage of eliminating the solubilization step required in the MTT assay, making it more convenient and generally faster.[10] The amount of the orange formazan is proportional to the number of metabolically active cells.[9]

Data Presentation

The cytotoxic activity of pyrimido[1,2-b]pyridazine compounds is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table summarizes the in vitro cytotoxic activity of a series of pyrimido[1,2-b]pyridazin-2-one analogues against two human cancer cell lines, colorectal carcinoma (HCT-116) and breast carcinoma (MCF-7), as determined by the MTT assay.

CompoundSubstituent at Position 7HCT-116 IC50 (µM)MCF-7 IC50 (µM)
1 Chlorine49.35 ± 2.68569.32 ± 3.186
Cisplatin (Control) -6.72 ± 1.572.56 ± 0.537

Data extracted from a study on pyrimido[1,2-b]pyridazin-2-one analogues.[1]

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and pyrimido[1,2-b]pyridazine compounds.

Materials:

  • Pyrimido[1,2-b]pyridazine compounds

  • Target cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimido[1,2-b]pyridazine compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5][11]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2][5] A reference wavelength of 620-690 nm can be used to reduce background noise.[11]

XTT Assay Protocol

This protocol provides a general procedure for the XTT assay and may need to be optimized based on the specific cell line and compounds being tested.

Materials:

  • Pyrimido[1,2-b]pyridazine compounds

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS - phenazine methosulfate)[12]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1).

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT:electron coupling reagent).[13]

    • Add 50 µL of the freshly prepared XTT working solution to each well.[13]

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 atmosphere.[13][14] The incubation time may need to be optimized depending on the metabolic activity of the cell line.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.

    • Read the absorbance at a wavelength between 450 and 500 nm using a microplate reader.[15] A reference wavelength of >650 nm is recommended.[15]

Mandatory Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Pyrimido[1,2-b]pyridazine Compounds incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize shake Shake 15 min solubilize->shake read Read Absorbance at 570 nm shake->read

Caption: Workflow of the MTT Cell Viability Assay.

XTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Pyrimido[1,2-b]pyridazine Compounds incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_xtt Add XTT Working Solution incubate2->add_xtt incubate3 Incubate 2-4h add_xtt->incubate3 read Read Absorbance at 450-500 nm incubate3->read

Caption: Workflow of the XTT Cell Viability Assay.

Signaling Pathway Diagram

Some pyrimido[1,2-b]pyridazine compounds have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. For instance, one study found that a lead compound increased the expression of the pro-apoptotic proteins p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1][3][4] This shift in the balance of pro- and anti-apoptotic proteins can lead to the activation of the intrinsic apoptotic pathway. Furthermore, the compound was observed to cause cell cycle arrest at the G0/G1 phase.[1][3][4] Another pyrimido-pyridazine derivative was found to induce apoptosis and arrest cells in the S-phase.[16][17]

Apoptosis_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation compound Pyrimido[1,2-b]pyridazine Compound g0g1 G0/G1 Phase Arrest compound->g0g1 s_phase S Phase Arrest compound->s_phase p53 p53 compound->p53 Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates bax Bax p53->bax Activates apoptosis Apoptosis bax->apoptosis Promotes bcl2->apoptosis Inhibits

Caption: Proposed apoptotic signaling pathway of certain pyrimido[1,2-b]pyridazine compounds.

References

Application Notes and Protocols for RT-qPCR Analysis of Gene Expression Changes Induced by 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[1,2-b]pyridazin-2-one scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[1] This document provides a detailed protocol for utilizing reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to investigate the effects of a specific analog, 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one, on gene expression in a relevant biological system, such as a cancer cell line. The described methods will enable researchers to elucidate the compound's mechanism of action and identify potential therapeutic targets.

Recent studies on similar pyrimidine-based compounds have shown that they can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[1] For instance, a pyrimido[1,2-b]pyridazin-2-one derivative bearing a chlorine substituent has been shown to upregulate the expression of pro-apoptotic proteins p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] Furthermore, this class of compounds has been observed to possess anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.[1]

This application note will guide users through the process of treating cells with this compound, isolating RNA, and performing RT-qPCR to quantify changes in the expression of genes implicated in apoptosis and inflammation.

Hypothetical Signaling Pathway

Based on the known activities of similar compounds, this compound may exert its effects by modulating key signaling pathways involved in cell survival and inflammation. A plausible mechanism involves the inhibition of a kinase cascade that ultimately leads to the altered expression of target genes.

G cluster_nucleus Cellular Response compound 7-chloro-2H-pyrimido [1,2-b]pyridazin-2-one kinase Upstream Kinase (e.g., PI3K, AKT) compound->kinase Inhibition tf Transcription Factor (e.g., NF-κB, p53) kinase->tf Activation gene_exp Gene Expression (Apoptosis & Inflammation) tf->gene_exp Regulation nucleus Nucleus apoptosis ↑ Pro-Apoptotic Genes (e.g., BAX, PUMA) gene_exp->apoptosis anti_apoptosis ↓ Anti-Apoptotic Genes (e.g., BCL2) gene_exp->anti_apoptosis inflammation ↓ Pro-inflammatory Genes (e.g., IL-6, TNF-α) gene_exp->inflammation G start Total RNA rt Reverse Transcription (cDNA Synthesis) start->rt qpcr qPCR (SYBR Green or TaqMan) rt->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis result Gene Expression Fold Change analysis->result

References

Application Notes and Protocols for Testing Pyrimido[1,2-b]pyridazin-2-one Derivatives in Oncology Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of pyrimido[1,2-b]pyridazin-2-one derivatives in oncology-focused animal models. The protocols outlined below are based on established methodologies for in vivo testing of anticancer agents and are supplemented with specific data on pyrimido-pyridazine compounds where available.

Introduction

Pyrimido[1,2-b]pyridazin-2-one derivatives have emerged as a promising class of heterocyclic compounds with potential applications in oncology. In vitro studies have demonstrated their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting a mechanism of action that interferes with tumor cell proliferation and survival. To translate these in vitro findings into potential clinical applications, rigorous testing in relevant animal models is essential. This document provides detailed protocols for xenograft models, which are a cornerstone of preclinical oncology research for evaluating the efficacy and toxicity of novel therapeutic agents.

Mechanism of Action and Signaling Pathways

In vitro studies on pyrimido[1,2-b]pyridazin-2-one and related pyrimido-pyridazine derivatives suggest a multi-faceted mechanism of action against cancer cells. The primary modes of action appear to be the induction of apoptosis and arrest of the cell cycle.

One study on a novel pyrimido-pyridazine derivative, compound 2b, demonstrated its ability to induce apoptosis and arrest cells in the S-phase of the cell cycle in MDA-MB-231 human breast adenocarcinoma cells.[1] Furthermore, in silico analyses of this compound suggest it may act as a potent tyrosine-protein kinase inhibitor.[1] While a specific kinase target for the pyrimido[1,2-b]pyridazin-2-one scaffold has not been definitively identified in the available literature, the broader class of pyrimido-pyridazines has been shown to inhibit various kinases involved in cancer progression.

The proposed mechanism involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. By targeting these pathways, pyrimido[1,2-b]pyridazin-2-one derivatives can trigger programmed cell death and halt the uncontrolled division of cancer cells.

Visualized Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinase->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Activates Cell Cycle Progression Cell Cycle Progression Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cell Cycle Progression Pyrimido[1,2-b]pyridazin-2-one Derivative Pyrimido[1,2-b]pyridazin-2-one Derivative Pyrimido[1,2-b]pyridazin-2-one Derivative->Receptor Tyrosine Kinase Inhibits (Predicted) Bcl2 Bcl-2 Pyrimido[1,2-b]pyridazin-2-one Derivative->Bcl2 Downregulates Bax Bax Pyrimido[1,2-b]pyridazin-2-one Derivative->Bax Upregulates Pyrimido[1,2-b]pyridazin-2-one Derivative->Cell Cycle Progression Inhibits Caspases Caspase Cascade Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Proliferation Proliferation Cell Cycle Progression->Proliferation Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression->Cell Cycle Arrest

Figure 1: Proposed signaling pathway for pyrimido[1,2-b]pyridazin-2-one derivatives.

Data Presentation: In Vivo Efficacy

While detailed quantitative data from in vivo studies of pyrimido[1,2-b]pyridazin-2-one derivatives are limited in publicly available literature, a key study on a related pyrimido-pyridazine derivative (Compound 2b) in a lymphoma-bearing mouse model demonstrated significant antitumor activity. The findings from this study are summarized below.

DerivativeCancer TypeAnimal ModelKey Outcomes
Pyrimido-pyridazine derivative (Compound 2b)LymphomaAKR/J miceSignificantly increased lifespan and reduced tumor growth.[1]

Experimental Protocols

The following protocols provide a general framework for assessing the in vivo efficacy of pyrimido[1,2-b]pyridazin-2-one derivatives using a subcutaneous xenograft mouse model. These protocols should be adapted based on the specific cancer cell line and derivative being tested.

Protocol 1: Subcutaneous Xenograft Model in Immunocompromised Mice

This protocol outlines the establishment of a tumor xenograft and subsequent treatment to evaluate the efficacy of a test compound.

Materials:

  • Pyrimido[1,2-b]pyridazin-2-one derivative

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose, DMSO/saline)

  • Human cancer cell line (e.g., HCT-116 for colorectal cancer, MCF-7 or MDA-MB-231 for breast cancer)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • Matrigel (optional, for enhanced tumor take)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium and reagents

  • Surgical instruments

  • Calipers for tumor measurement

  • Anesthetics

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line in the recommended medium and conditions.

    • Harvest cells when they reach 70-80% confluency.

    • Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the animals for tumor development.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Randomization and Treatment:

    • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the pyrimido[1,2-b]pyridazin-2-one derivative in the appropriate vehicle at the desired concentrations.

    • Administer the compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly).

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight throughout the study.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors.

    • Weigh the tumors and process for further analysis (e.g., histology, immunohistochemistry).

Data Analysis:

  • Calculate the mean tumor volume ± SEM for each group over time.

  • Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Analyze the statistical significance of the results using appropriate statistical tests.

Protocol 2: Lymphoma Model in Syngeneic Mice

This protocol is based on the model used to test a pyrimido-pyridazine derivative and is suitable for hematological malignancies.

Materials:

  • Pyrimido-pyridazine derivative (e.g., Compound 2b)

  • Vehicle for drug formulation

  • Lymphoma cell line (e.g., Dalton's lymphoma ascites cells)

  • Syngeneic mice (e.g., AKR/J)

  • Sterile PBS

  • Trypan blue solution

Procedure:

  • Tumor Cell Implantation:

    • Inject lymphoma cells (e.g., 1 x 10^6 cells in 0.25 mL of PBS) intraperitoneally into the mice.

  • Treatment:

    • After 24 hours, randomize the mice into treatment and control groups.

    • Administer the pyrimido-pyridazine derivative or vehicle according to the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Monitor the mice daily for signs of morbidity and mortality.

    • Record the lifespan of each animal.

Data Analysis:

  • Calculate the mean survival time for each group.

  • Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(Mean survival time of treated group - Mean survival time of control group) / Mean survival time of control group] x 100 .

  • Tumor growth can be assessed by monitoring changes in abdominal circumference or by harvesting and weighing the ascetic tumor at a defined endpoint.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Data Analysis A Culture Cancer Cells B Prepare Cell Suspension A->B D Implant Cells into Mice B->D C Prepare Test Compound G Administer Compound/Vehicle C->G E Monitor Tumor Growth D->E F Randomize Mice into Groups E->F F->G H Continue Monitoring (Tumor Volume, Body Weight) G->H I Euthanize and Excise Tumors H->I J Measure Tumor Weight I->J M Histological/Molecular Analysis I->M K Calculate Tumor Growth Inhibition J->K L Statistical Analysis K->L

Figure 2: General workflow for in vivo efficacy testing in a xenograft model.

Conclusion

The protocols and information provided in these application notes serve as a detailed guide for the in vivo evaluation of pyrimido[1,2-b]pyridazin-2-one derivatives in oncology. While specific in vivo data for this class of compounds is still emerging, the available evidence from related structures is promising. By following these standardized protocols, researchers can generate robust and reproducible data to assess the therapeutic potential of these novel anticancer agents.

References

Application Note: Quantification of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one in human plasma. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method is validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and recovery. This application note serves as a comprehensive guide for researchers involved in the pharmacokinetic and toxicokinetic studies of this compound.

Introduction

This compound is a novel heterocyclic compound with potential therapeutic applications. The pyridazinone scaffold is found in many derivatives with a range of biological activities, including use as vasodilators and anticancer agents.[1] To support preclinical and clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document describes a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method employs a simple protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[2]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Hypothetical m/z transitions would be determined during method development.

    • Internal Standard: Hypothetical m/z transitions would be determined during method development.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following tables summarize the hypothetical quantitative data for the bioanalytical method validation of this compound in human plasma. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation.[3][4][5][6]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 20%± 20%< 20%± 20%
Low QC3< 15%± 15%< 15%± 15%
Mid QC100< 15%± 15%< 15%± 15%
High QC800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

validation_relationship method_dev Method Development full_validation Full Bioanalytical Method Validation method_dev->full_validation selectivity Selectivity & Specificity full_validation->selectivity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision linearity Linearity & Range full_validation->linearity recovery Recovery full_validation->recovery stability Stability full_validation->stability sample_analysis Study Sample Analysis selectivity->sample_analysis accuracy->sample_analysis precision->sample_analysis linearity->sample_analysis recovery->sample_analysis stability->sample_analysis

Caption: Logical relationship of bioanalytical method validation components.

Conclusion

This application note presents a hypothetical but scientifically sound LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, including sample preparation and instrument parameters, provides a solid foundation for further method development and validation. The presented performance characteristics are in line with regulatory expectations for bioanalytical methods, ensuring the generation of reliable data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for High-Throughput Screening of Pyrimido[1,2-b]pyridazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimido[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated potential as anticancer and anti-inflammatory agents. High-throughput screening (HTS) of pyrimido[1,2-b]pyridazine libraries is a critical step in the identification of novel lead compounds for drug discovery programs. These application notes provide detailed protocols for the screening and characterization of such libraries, focusing on cell viability, apoptosis induction, and anti-inflammatory activity.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical high-throughput screening campaign of a pyrimido[1,2-b]pyridazine library against cancer cell lines and key inflammatory enzymes. This data is intended to serve as a template for the presentation of screening results.

Table 1: Primary High-Throughput Screening for Anticancer Activity

Compound IDConcentration (µM)Cell LineInhibition (%)Hit (Yes/No)
PBP-000110MCF-785Yes
PBP-000210MCF-712No
PBP-000310HCT-11692Yes
...............
PBP-1000010MCF-75No
Positive Control (Doxorubicin)1MCF-798N/A
Negative Control (DMSO)0.1%MCF-72N/A

Table 2: Dose-Response Analysis of Primary Hits (IC50 Values in µM)

Compound IDMCF-7HCT-116A549
PBP-00015.28.112.5
PBP-000315.83.922.1
PBP-01122.14.57.8
PBP-054333.751.2>100
Cisplatin2.66.79.4

Table 3: Secondary Assay Results for Selected Hits

Compound IDApoptosis Induction (% of control)Caspase-3/7 Activation (Fold Change)COX-2 Inhibition (IC50, µM)
PBP-00012503.515.2
PBP-01124205.85.1
Staurosporine5508.2N/A
CelecoxibN/AN/A0.05

Experimental Protocols

Primary High-Throughput Screening: Cell Viability (MTT Assay)

This protocol is designed for the initial screening of the pyrimido[1,2-b]pyridazine library to identify compounds that reduce cancer cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 384-well, clear-bottom, black-walled microplates

  • Pyrimido[1,2-b]pyridazine library in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding: Using an automated dispenser, seed 40 µL of cell suspension (e.g., 5,000 cells/well) into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in culture medium. Transfer 10 µL of the diluted compounds to the cell plates using an automated liquid handler.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well and mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Secondary Assay: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This protocol confirms whether the primary hits induce apoptosis by measuring the activity of caspase-3 and -7.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 384-well, white-walled, clear-bottom microplates

  • Validated hit compounds

  • Caspase-Glo® 3/7 Assay System

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the primary screening protocol.

  • Incubation: Incubate for 24-48 hours.

  • Assay Reagent Addition: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature. Add 50 µL of the reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Secondary Assay: COX-2 Inhibition (Fluorometric Assay)

This protocol assesses the anti-inflammatory potential of the hit compounds by measuring the inhibition of COX-2 activity.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Hit compounds

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of hit compounds and controls in assay buffer.

  • Reaction Mixture: In each well, add COX-2 enzyme, COX Probe, and the test compound or control.

  • Initiation: Start the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes. The rate of fluorescence increase is proportional to COX-2 activity.

Mechanistic Study: Western Blot for Apoptosis-Related Proteins

This protocol investigates the effect of lead compounds on the expression levels of key proteins in the apoptotic pathway.

Materials:

  • Cancer cells treated with lead compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer and quantify protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_mechanistic Mechanism of Action Studies Library Pyrimido[1,2-b]pyridazine Library Primary_Screen Cell Viability Assay (e.g., MTT) Library->Primary_Screen Hit_Identification Identify 'Hits' (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Hits Inactive Inactive Hit_Identification->Inactive Inactive Apoptosis_Assay Apoptosis Assay (Caspase Activity) Dose_Response->Apoptosis_Assay COX2_Assay COX-2 Inhibition Assay Dose_Response->COX2_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Cell_Cycle->Lead_Optimization

Caption: High-throughput screening workflow for pyrimido[1,2-b]pyridazine libraries.

p53-Mediated Apoptotic Pathway

p53_Pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_effects Downstream Effects cluster_apoptosis_detail Apoptotic Regulation Stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) Stress->p53 activates MDM2 MDM2 p53->MDM2 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Apoptosis->Bax Bcl2->Bax

Caption: Simplified p53 signaling pathway leading to apoptosis.

COX-2 Inflammatory Pathway

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_synthesis Prostaglandin Synthesis cluster_effects Physiological Effects cluster_inhibition Inhibition Stimuli Cytokines, LPS, Growth Factors PLA2 PLA2 Stimuli->PLA2 activates COX2 COX-2 (Inducible Enzyme) Stimuli->COX2 induces expression Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid hydrolyzes PLA2->Membrane PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 catalyzes COX2->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitors Pyrimido[1,2-b]pyridazine Inhibitors Inhibitors->COX2

Caption: COX-2 pathway in inflammation and its inhibition.

Application Notes and Protocols for Kinase Inhibition Assays Using 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimido[1,2-b]pyridazin-2-one scaffold is a heterocyclic structure of interest in medicinal chemistry due to its potential as a bioactive molecule. This document provides detailed application notes and protocols for the evaluation of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one and related analogs in kinase inhibition assays.

While direct kinase inhibition data for this compound is not extensively available in public literature, a structurally related compound, a 4-trifluoromethylated pyrimido[1,2-b]pyridazin-2-one with a chlorine substituent at the 7-position, has demonstrated significant cytotoxic and anti-inflammatory activities.[2][3] This suggests that compounds with this core structure have the potential to modulate key cellular signaling pathways, which are often governed by kinases. For instance, related heterocyclic structures like imidazo[1,2-b]pyridazines have been identified as potent inhibitors of kinases such as PIM and IKKβ.[1][4]

These notes are intended to guide researchers in the systematic evaluation of this compound class as potential kinase inhibitors, from initial biochemical screening to cell-based functional assays.

Data Presentation

Quantitative data from kinase inhibition and cellular assays should be meticulously documented to allow for clear interpretation and comparison. The following tables provide a template for presenting such data.

Table 1: Biochemical Kinase Inhibition Profile of a Representative Pyrimido[1,2-b]pyridazin-2-one Analog

Kinase TargetIC50 (nM)Assay FormatATP Concentration (µM)
Kinase ADataADP-Glo™10
Kinase BDataLanthaScreen®1
Kinase CDataHTRF®50
PIM1DataRadiometric10
IKKβDataTR-FRET25

Note: Data for this specific compound is hypothetical and serves as a template. Researchers should populate this table with their experimental findings.

Table 2: Cellular Activity of a 7-chloro-substituted-2H-pyrimido[1,2-b]pyridazin-2-one Analog [2][3]

Cell LineAssay TypeEndpoint MeasuredIC50 (µM)
HCT-116Cytotoxicity (MTT Assay)Cell Viability49.35 ± 2.685
MCF-7Cytotoxicity (MTT Assay)Cell Viability69.32 ± 3.186
RAW 264.7Anti-inflammatoryNitric Oxide (NO) Production29.94 ± 2.24
THP-1Anti-inflammatory (Western Blot)Down-regulation of COX-2 ExpressionNot Quantified

Data is for a 4-trifluoromethylated analog with a 7-chloro substituent as reported by Zeiz et al., 2022.[2][3]

Experimental Protocols

Protocol 1: General Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Format)

This protocol describes a universal, luminescence-based assay to measure the activity of a wide range of kinases. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate light.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound (stock solution in 100% DMSO)

  • Kinase buffer (specific to the kinase)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to achieve the desired final assay concentrations.

  • Assay Plate Setup: Add the kinase, substrate, and the serially diluted inhibitor to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no kinase (background).

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation and Luminescence Measurement: Add the Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase. Incubate for 30-60 minutes at room temperature. Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Target Engagement Assay

This protocol is designed to confirm that the compound can enter cells and bind to its intended kinase target.

Materials:

  • Engineered cell line overexpressing the target kinase (e.g., Ba/F3 cells).

  • Parental cell line (as a negative control).

  • Appropriate cell culture media and supplements.

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom plates.

Procedure:

  • Cell Seeding: Seed the engineered and parental cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Add a serial dilution of this compound to the cells. Include a DMSO-only control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions. Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition. Determine the GI₅₀ (concentration for 50% growth inhibition) for both cell lines. A significant difference in GI₅₀ between the engineered and parental cell lines suggests on-target activity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways is common in various cancers.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Inhibitor This compound Inhibitor->RAF Inhibitor->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A simplified diagram of common kinase signaling pathways.

Experimental Workflow Diagram

The workflow below outlines the key stages in the discovery and development of a novel kinase inhibitor.

Kinase_Inhibitor_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Biochemical_Assays Biochemical Assays (IC50 Determination) Hit_to_Lead->Biochemical_Assays Cell_Assays Cell-Based Assays (Target Engagement) Biochemical_Assays->Cell_Assays In_Vivo In Vivo Efficacy & PK/PD Studies Cell_Assays->In_Vivo

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Pyrimido[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrimido[1,2-b]pyridazines. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate the successful synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrimido[1,2-b]pyridazin-4-ones?

A1: The most prevalent methods for synthesizing the pyrimido[1,2-b]pyridazin-4-one core involve the cyclocondensation of a 3-aminopyridazine derivative with a β-dicarbonyl compound or a related three-carbon electrophile. Key starting materials include:

  • 3-Aminopyridazines: These can be substituted at various positions on the pyridazine ring. The purity of the 3-aminopyridazine is crucial for obtaining high yields.

  • β-Ketoesters: Ethyl acetoacetate and its derivatives are commonly used to introduce a methyl group at the 2-position of the pyrimido[1,2-b]pyridazin-4-one.

  • Malonic acid and its esters (e.g., diethyl malonate): These reagents are used to synthesize 2-hydroxy-pyrimido[1,2-b]pyridazin-4-ones or can be used in the presence of a dehydrating agent like phosphoryl chloride to form the pyrimido[1,2-b]pyridazine ring system.[1]

  • Substituted propenoates: For instance, methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate can be reacted with 3-aminopyridazines to yield 3-substituted pyrimido[1,2-b]pyridazin-4-ones.

Q2: I am observing a low yield in my reaction. What are the primary factors to investigate?

A2: Low yields are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. Some reactions may require elevated temperatures to proceed, while others might need milder conditions to prevent side product formation.

  • Catalyst: The choice and amount of catalyst, if any, can significantly impact the reaction rate and yield. For reactions involving β-ketoesters, acidic or basic catalysts are often employed.

  • Purity of Starting Materials: Impurities in the 3-aminopyridazine or the β-dicarbonyl compound can lead to unwanted side reactions and a reduction in the yield of the desired product.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete conversion of the limiting reagent.

Q3: What are some common side products I should be aware of?

A3: The formation of side products can complicate purification and reduce the overall yield. Potential side products include:

  • Isomers: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is possible.

  • Products from self-condensation of the β-dicarbonyl compound.

  • Unreacted starting materials.

  • Hydrolysis products: If the reaction is carried out in the presence of water, hydrolysis of ester groups or the final product may occur.

Q4: How can I purify my final pyrimido[1,2-b]pyridazine product?

A4: Purification strategies depend on the physical properties of the product. Common methods include:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. A suitable solvent system needs to be identified.

  • Column Chromatography: For non-crystalline products or to separate mixtures of isomers, column chromatography on silica gel is a standard technique. The eluent system should be optimized to achieve good separation.

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or decomposition/side reactions may occur at higher temperatures. 2. Ineffective Catalyst: The chosen acid or base catalyst may not be suitable for the specific substrates. 3. Poor Quality of Starting Materials: Impurities in the 3-aminopyridazine or β-dicarbonyl compound can inhibit the reaction. 4. Incorrect Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or side reactions.1. Optimize Temperature: Screen a range of temperatures (e.g., room temperature, 60 °C, 100 °C, reflux) to determine the optimal condition. 2. Screen Catalysts: Evaluate different acid (e.g., acetic acid, p-toluenesulfonic acid) or base (e.g., piperidine, sodium ethoxide) catalysts. 3. Purify Starting Materials: Ensure the purity of starting materials through recrystallization or distillation before use. 4. Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, acetic acid, toluene, dioxane) or consider solvent-free conditions.
Formation of Multiple Products 1. Lack of Regioselectivity: Use of an unsymmetrical β-dicarbonyl compound can lead to the formation of isomeric products. 2. Side Reactions: Competing reactions, such as self-condensation of the β-ketoester, can occur.1. Use Symmetrical Reagents: If possible, use symmetrical β-dicarbonyl compounds to avoid regioselectivity issues. 2. Modify Reaction Conditions: Adjusting the temperature, catalyst, or order of addition of reagents may favor the formation of the desired product.
Difficulty in Product Isolation/Purification 1. Product is an oil or non-crystalline solid: This can make purification by recrystallization challenging. 2. Product is highly soluble in the reaction solvent: This can lead to losses during workup. 3. Product co-elutes with impurities during chromatography. 1. Attempt Salt Formation: If the product is basic, it may be possible to form a crystalline salt for easier purification. 2. Optimize Workup: Carefully remove the reaction solvent under reduced pressure and consider trituration with a non-polar solvent to induce precipitation. 3. Optimize Chromatography: Screen different eluent systems and stationary phases (e.g., alumina) for better separation.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 7-phenyl-2-methyl-4H-pyrimido[1,2-b]pyridazin-4-one

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNoneReflux1245
2EthanolAcetic AcidReflux865
3Acetic AcidNoneReflux682
4Toluenep-TSAReflux1075
5DioxanePiperidineReflux1258

Note: This table is a representative example based on typical optimization studies for similar heterocyclic syntheses and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 2,7,8,9-tetraphenyl-4H-pyrimido[1,2-b]pyridazin-4-one

This protocol is adapted from the synthesis of pyrimido[1,2-b]pyridazinone from 3-amino-4,5,6-triphenylpyridazine and malonic acid.[1]

Materials:

  • 3-Amino-4,5,6-triphenylpyridazine

  • Malonic acid

  • Phosphoryl chloride (POCl₃)

Procedure:

  • A mixture of 3-amino-4,5,6-triphenylpyridazine (1.0 eq) and malonic acid (1.2 eq) is taken in a round-bottom flask.

  • Phosphoryl chloride (5.0 eq) is added cautiously to the mixture at 0 °C.

  • The reaction mixture is then heated at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the excess phosphoryl chloride is removed under reduced pressure.

  • The residue is cooled to room temperature and then carefully poured into crushed ice with stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Synthesis of 3-benzyloxycarbonylamino-7-phenyl-4H-pyrimido[1,2-b]pyridazin-4-one

Materials:

  • 3-Amino-6-phenylpyridazine

  • Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate

  • Acetic acid

  • Sodium acetate

Procedure:

  • A mixture of 3-amino-6-phenylpyridazine (1.0 eq), methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate (1.1 eq), and sodium acetate (1.0 eq) in glacial acetic acid is heated at reflux.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 6-8 hours).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Visualizations

General_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 3-Aminopyridazine 3-Aminopyridazine Cyclocondensation Cyclocondensation 3-Aminopyridazine->Cyclocondensation beta-Dicarbonyl β-Dicarbonyl Compound beta-Dicarbonyl->Cyclocondensation Pyrimido[1,2-b]pyridazine Pyrimido[1,2-b]pyridazine Cyclocondensation->Pyrimido[1,2-b]pyridazine Heat/Catalyst Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst Screen Catalysts optimize_time->optimize_catalyst rerun Re-run Reaction optimize_catalyst->rerun purify_sm->rerun success Improved Yield rerun->success Reaction_Parameters cluster_params Reaction Parameters Yield Yield Temperature Temperature Temperature->Yield affects rate & side reactions Time Time Time->Yield affects completeness Catalyst Catalyst Catalyst->Yield affects rate & selectivity Solvent Solvent Solvent->Yield affects solubility & rate

References

improving the solubility and bioavailability of pyrimido[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility and bioavailability of pyrimido[1,2-b]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrimido[1,2-b]pyridazine derivative shows poor aqueous solubility. What are the initial steps I should consider to address this?

A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds, including pyrimido[1,2-b]pyridazine derivatives. A primary step is to accurately determine the compound's physicochemical properties. Computational tools can provide initial estimates of solubility. For instance, a study on pyrimido[1,2-b]pyridazin-2-one analogues reported a wide range of predicted aqueous solubilities, from 6.7 mg/L to as high as 173849 mg/L for different derivatives, highlighting the significant impact of substitution on this property.[1]

Initial practical steps to consider include:

  • pH modification: Assess the pH-solubility profile of your compound. If it has ionizable groups, adjusting the pH of the solution can significantly enhance solubility.

  • Co-solvents: Employing water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds.[2]

  • Salt formation: For ionizable derivatives, forming a salt is a highly effective method to increase solubility and dissolution rates.[3][4][5]

Q2: What formulation strategies can I employ to improve the oral bioavailability of my lead compound?

A2: Low oral bioavailability is often linked to poor solubility and/or inadequate permeability. Beyond the initial steps mentioned above, several advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can enhance the dissolution rate.[6][7] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[8][9][10][11][12] For example, a 1% (w/v) solution of 2-hydroxy-β-cyclodextrin has been used to formulate a pyrazolo-pyridone inhibitor for in vivo studies.[13]

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate. Techniques include micronization and the formation of nanosuspensions.[14][15]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.

Q3: How can I predict if my compound will have good oral bioavailability?

A3: While experimental determination is the gold standard, several molecular properties can help predict the potential for good oral bioavailability. These are often guided by frameworks like Lipinski's Rule of Five. Key parameters to consider include:

  • Molecular Weight: Generally, a molecular weight of less than 500 g/mol is preferred.

  • LogP: This value, which indicates lipophilicity, should ideally be less than 5.

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors should be ≤ 5, and acceptors should be ≤ 10.

  • Polar Surface Area (PSA): A PSA of ≤ 140 Ų is often associated with good oral bioavailability.[16]

  • Rotatable Bonds: Fewer than 10 rotatable bonds are generally favorable for good oral bioavailability.[16]

A study on pyrimido[1,2-b]pyridazin-2-one derivatives calculated PSA values ranging from 39.09 Ų to 83.95 Ų, which are within the favorable range for oral bioavailability.[1]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Studies
Possible Cause Troubleshooting Step
Poor aqueous solubility leading to incomplete dissolution.Formulate the compound using a solubility-enhancing technique such as a solid dispersion with a hydrophilic polymer (e.g., PVP K30, PEG 6000) or complexation with a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin).
Rapid metabolism (e.g., in the liver).In a study of imidazo[1,2-b]pyridazine analogs, modifying the chemical structure to reduce the calculated LogP value led to dramatically improved metabolic stability in liver microsomes.[17] Consider synthesizing and testing analogs with reduced lipophilicity.
Low permeability across the intestinal epithelium.For a series of imidazo[1,2-b]pyridazine derivatives, introducing a substituent that could form an intramolecular hydrogen bond significantly enhanced Caco-2 permeability, an indicator of intestinal absorption.[17]
Issue 2: Difficulty in Formulating a Stable Nanosuspension
Possible Cause Troubleshooting Step
Particle aggregation over time.Optimize the type and concentration of stabilizers. A combination of surfactants and polymers is often more effective than a single agent.
Crystal growth (Ostwald ripening).Select a stabilizer that effectively adsorbs onto the drug particle surface to sterically or electrostatically hinder crystal growth.
Incompatible solvent and anti-solvent in the precipitation method.Ensure complete miscibility of the solvent and anti-solvent to induce rapid and uniform precipitation, leading to smaller and more uniform nanoparticles.

Data Tables

Table 1: Calculated Physicochemical Properties of Exemplary Pyrimido[1,2-b]pyridazin-2-one Derivatives

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Aqueous Solubility (mg/L)
1 323.713.1939.09158.42
2 351.763.5148.3261.64
3 337.743.4148.32100.00
4 367.783.6557.5560.13
5 351.763.7348.3261.64
6 381.813.9757.5558.78
7 417.824.3166.786.70
8 338.331.8383.95173849.00
9 352.362.2283.9511895.00
10 366.382.6183.958234.00
11 382.382.6183.958234.00

Data adapted from a study on pyrimido[1,2-b]pyridazin-2-one derivatives.[1] Note: Solubility was predicted using computational software.

Table 2: In Vivo Pharmacokinetic Parameters of Structurally Related Pyrazolo-Pyridone Inhibitors in Mice

CompoundDosing RouteDose (mg/kg)Cmax (µM)AUC (h·µM)Oral Bioavailability (%)
2 IV101.633.9-
2 PO500.362.915
4 IV103.8413.1-
4 PO501.1523.836
40 IV106.072.3-
40 PO506.9143.040

Data from a study on pyrazolo-pyridone inhibitors, demonstrating improvement in oral bioavailability through structural modification.[13]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by the Nanoprecipitation Method

This protocol is a general guideline and should be optimized for your specific pyrimido[1,2-b]pyridazine derivative.

  • Preparation of the Organic Phase: Dissolve 100 mg of the pyrimido[1,2-b]pyridazine derivative in a minimal amount of a suitable organic solvent (e.g., dimethyl sulfoxide (DMSO), acetone).

  • Addition of Stabilizer: To the organic phase, add a stabilizer. For example, a non-ionic surfactant like Tween 60 can be added, and the solution should be mixed thoroughly.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a co-stabilizer, such as 0.5% (w/v) polyvinyl alcohol (PVA).

  • Nanoprecipitation: Add the organic phase dropwise to the vigorously stirring aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase will cause the precipitation of the drug as nanoparticles.

  • Solvent Removal and Concentration: The resulting nanosuspension can be centrifuged to pellet the nanoparticles, which are then washed to remove the organic solvent and excess stabilizer. Alternatively, techniques like rotary evaporation or diafiltration can be used.

  • Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology of the nanoparticles can be observed by scanning electron microscopy (SEM) or transmission electron microscopy (TEM) after lyophilization.

Protocol 2: Formulation with Cyclodextrins for In Vivo Studies

This protocol provides a general method for preparing a cyclodextrin-based formulation for oral gavage in animal studies.

  • Vehicle Preparation: Prepare a solution of the chosen cyclodextrin in water or a suitable buffer (e.g., phosphate-buffered saline, PBS). A common choice is 2-hydroxy-β-cyclodextrin, often used at concentrations ranging from 1% to 10% (w/v).

  • Complexation: Add the pyrimido[1,2-b]pyridazine derivative to the cyclodextrin solution.

  • Solubilization: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable, but this should be done with caution to avoid degradation.

  • Final Formulation: The resulting clear solution is the drug-cyclodextrin complex, ready for administration. The final concentration should be adjusted to achieve the desired dose in the intended administration volume.

  • Pre-formulation Studies (Recommended): To optimize the formulation, it is advisable to conduct phase solubility studies to determine the stoichiometry of the complex and the stability constant (Ks).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem Poor Solubility & Bioavailability SD Solid Dispersion Problem->SD Apply CD Cyclodextrin Complexation Problem->CD Apply Nano Nanosuspension Problem->Nano Apply Salt Salt Formation Problem->Salt Apply Solubility Solubility Assay SD->Solubility Dissolution Dissolution Testing SD->Dissolution CD->Solubility CD->Dissolution Nano->Solubility Nano->Dissolution Salt->Solubility Salt->Dissolution InVivo In Vivo PK Study Dissolution->InVivo Leads to Outcome Improved Bioavailability InVivo->Outcome

Caption: Experimental workflow for addressing poor solubility and bioavailability.

Tyk2_STAT_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 JH2 (Pseudokinase) JH1 (Kinase) Receptor->Tyk2 activates JAK Other JAKs Receptor->JAK activates STAT STAT Tyk2->STAT phosphorylates JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P dimerization Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Inhibitor Imidazo[1,2-b]pyridazine Derivative (Tyk2 JH2 Inhibitor) Inhibitor->Tyk2 inhibits (binds to JH2 domain)

Caption: Inhibition of the Tyk2-STAT signaling pathway by an imidazo[1,2-b]pyridazine derivative.

References

addressing off-target effects of pyrimido[1,2-b]pyridazin-2-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrimido[1,2-b]pyridazin-2-one Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimido[1,2-b]pyridazin-2-one compounds. This resource provides essential guidance on addressing and mitigating the off-target effects of this chemical series, which are often explored as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My pyrimido[1,2-b]pyridazin-2-one compound is showing unexpected cellular toxicity or a phenotype inconsistent with targeting the intended protein. What could be the cause?

A: This is a common challenge in drug discovery and can often be attributed to off-target effects. Small molecule inhibitors, including those with a pyrimido[1,2-b]pyridazin-2-one scaffold, can bind to multiple proteins beyond the intended target.[1][2] These unintended interactions can trigger signaling pathways that lead to toxicity or confounding phenotypes. It is crucial to experimentally determine the selectivity profile of your compound.

Q2: How can I begin to identify the potential off-targets of my compound?

A: A multi-pronged approach is recommended. Start with computational methods to predict potential off-target interactions.[2] Tools that use 2-D chemical similarity and machine learning can screen your compound against databases of known protein-ligand interactions.[1][2] Following in silico analysis, experimental validation is critical. Techniques like broad-panel kinase screening are invaluable, especially since pyrimidine-based scaffolds are known to interact with kinases.[3]

Q3: What are the best experimental methods to confirm that my compound is engaging its intended target within the cell?

A: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[4][5] This technique is based on the principle that a protein's thermal stability changes when a ligand is bound.[6] By heating cells treated with your compound across a temperature gradient, you can measure the amount of soluble target protein. An increase in the protein's melting temperature indicates direct binding.[4][7]

Q4: My IC50 values are highly variable between experiments. How can I improve reproducibility?

A: Variability in IC50 values can stem from several factors.[8] For kinase assays, the concentration of ATP is a critical parameter, as ATP-competitive inhibitors will show different potencies at different ATP levels.[8][9] Ensure your reaction is within the linear range and that the enzyme and substrate concentrations are optimal.[8][10] Additionally, confirm the stability and purity of your compound and reagents.[10]

Troubleshooting Guides

Guide 1: Differentiating On-Target vs. Off-Target Phenotypes

If your compound elicits a cellular phenotype, it's essential to confirm it's due to the inhibition of your primary target.

1. Orthogonal Compounds: Use a structurally different compound known to inhibit the same target. If this second compound reproduces the phenotype, it strengthens the evidence for on-target activity.

2. Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the resulting phenotype mimics that of your compound, it's a strong indicator of on-target effects.

3. Rescue Experiments: In a system where the target protein is knocked down or knocked out, express a version of the protein that is resistant to your compound (e.g., through site-directed mutagenesis of the binding site). If the compound's effect is diminished in these cells, it confirms on-target action.

4. Dose-Response Correlation: Correlate the concentration of your compound required to see the cellular phenotype with its in vitro IC50 for the target enzyme. A close correlation supports an on-target mechanism.

Guide 2: Investigating High Background or Compound Interference in Kinase Assays

High background signals can obscure your results and lead to inaccurate potency measurements.

1. Autofluorescence Check: Before starting the assay, read the fluorescence of your compound alone at the assay's excitation and emission wavelengths. High intrinsic fluorescence can be a source of interference.[11]

2. "No Enzyme" Control: Run your assay with all components except the kinase. A high signal in this control points to direct interference of your compound with the detection reagents.[11]

3. Compound Aggregation: At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes.[11] To test for this, include a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer. If the compound's potency is significantly reduced, aggregation may be occurring.[11]

Experimental Protocols & Data

Kinase Selectivity Profiling

To assess the selectivity of your pyrimido[1,2-b]pyridazin-2-one compound, it is recommended to screen it against a broad panel of kinases. The data below is a representative example of how to structure the results from such a screen.

Table 1: Representative Kinase Selectivity Data

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
On-Target Kinase X 95%15
Off-Target Kinase A85%150
Off-Target Kinase B60%800
Off-Target Kinase C15%>10,000
Off-Target Kinase D5%>10,000

Data is hypothetical and for illustrative purposes.

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is used to confirm target engagement in intact cells.[4][12]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your compound at a desired concentration (e.g., 10x the cellular IC50) and another set with a vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heat Challenge: Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration.[4] Normalize the samples and analyze by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[4]

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the 40°C sample. Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle and compound-treated samples. A shift in the curve indicates target stabilization.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

AP-MS is an unbiased method to identify proteins that bind to your compound.[13][14]

Methodology:

  • Immobilize Compound: Synthesize an analog of your pyrimido[1,2-b]pyridazin-2-one compound with a linker and attach it to an affinity matrix (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from your cell line of interest.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads. Also, incubate lysate with control beads (without the compound) to identify non-specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.[15]

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and identify the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads with those from the control beads. Proteins that are significantly enriched in the compound sample are potential off-targets.

Visualizations

Off_Target_Workflow cluster_0 Phase 1: Prediction & Initial Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Off-Target Identification Compound Pyrimido[1,2-b]pyridazin-2-one Compound InSilico In Silico Off-Target Prediction Compound->InSilico KinaseScreen Broad-Panel Kinase Screen Compound->KinaseScreen CETSA Cellular Thermal Shift Assay (CETSA) InSilico->CETSA KinaseScreen->CETSA Phenotype Phenotypic Assay CETSA->Phenotype AP_MS Affinity Purification Mass Spectrometry (AP-MS) Phenotype->AP_MS Validation Off-Target Validation AP_MS->Validation

Caption: Workflow for identifying and validating off-target effects.

CETSA_Workflow start Treat cells with compound or vehicle heat Heat aliquots across a temperature gradient start->heat lyse Freeze-thaw lysis heat->lyse spin Centrifuge to separate soluble/insoluble fractions lyse->spin wb Analyze soluble fraction by Western Blot spin->wb end Plot melting curves to determine thermal shift wb->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic A Unexpected Phenotype? B Does orthogonal compound replicate it? A->B Yes E Potential Off-Target Effect (Investigate further with AP-MS) A->E No C Does genetic knockdown mimic it? B->C Yes B->E No D Likely On-Target C->D Yes C->E No

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

stability and degradation issues of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the structure, a fused heterocyclic system with a chloro substituent and a lactam (cyclic amide) moiety, the primary factors contributing to degradation in solution are likely to be:

  • pH: The compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. The lactam ring could be hydrolyzed, or the chloro substituent could be displaced.

  • Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate hydrolytic and other degradation pathways.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides or other oxidation products.

Q2: What are the initial signs of degradation I should look for in my solution?

A2: The first indications of degradation are often a change in the physical properties of the solution. This can include:

  • A change in color or the appearance of turbidity.

  • The formation of a precipitate.

  • A change in the solution's pH.

  • The appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC).

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or lower), depending on the solvent and desired storage duration.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH: If possible, buffer the solution to a neutral pH (around 7) to minimize acid- or base-catalyzed hydrolysis.

Troubleshooting Guides

Issue 1: Rapid loss of the parent compound peak during HPLC analysis.

Possible Cause Troubleshooting Step
Hydrolysis Prepare the solution in a buffered solvent at neutral pH. Analyze the sample immediately after preparation. If the issue persists, consider using aprotic solvents if compatible with your experimental design.
Adsorption to Container Use silanized glass vials or polypropylene containers to minimize adsorption.
Photodegradation Protect the sample from light at all stages of handling and analysis. Use an autosampler with a cooled, dark sample tray.
Thermal Degradation Keep the sample cooled in the autosampler. If the HPLC column is heated, assess if the compound is stable at that temperature.

Issue 2: Appearance of multiple new peaks in the chromatogram.

Possible Cause Troubleshooting Step
Forced Degradation This is expected if you are conducting forced degradation studies. The new peaks represent degradation products.
Uncontrolled Degradation Review your sample preparation and storage procedures. Ensure the solution is protected from light, stored at the correct temperature, and prepared in a suitable solvent at an appropriate pH.
Impure Starting Material Analyze the solid starting material to confirm its purity.
Reaction with Solvent or Excipients If in a formulation, analyze a placebo to rule out degradation of other components. Ensure the solvent is of high purity and does not react with the compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2][3] The following are general protocols that can be adapted for this compound.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Typical Concentration/Level Duration
Acid Hydrolysis 0.1 M HCl1 mg/mL2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH1 mg/mL2, 4, 8, 24 hours
Neutral Hydrolysis Purified Water1 mg/mL2, 4, 8, 24 hours
Oxidative Degradation 3% H₂O₂1 mg/mL2, 4, 8, 24 hours
Thermal Degradation 60 °CIn solid state and in solution24, 48, 72 hours
Photodegradation UV light (254 nm) and Visible lightIn solid state and in solution24, 48, 72 hours

Analytical Method for Stability Testing

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table 2: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV, at the λmax of the compound
Injection Volume 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (e.g., in Acetonitrile) dilute_samples Dilute to Working Concentration in Stress Media prep_solution->dilute_samples acid Acid Hydrolysis (e.g., 0.1M HCl, RT) base Base Hydrolysis (e.g., 0.1M NaOH, RT) oxidative Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (UV/Vis Light) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis HPLC-UV/MS Analysis neutralize->hplc_analysis data_analysis Data Analysis and Degradation Profiling hplc_analysis->data_analysis G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photolysis (UV/Vis) parent This compound hydrolysis_product_1 7-hydroxy-2H-pyrimido[1,2-b]pyridazin-2-one (Displacement of Chloro) parent->hydrolysis_product_1 H₂O / OH⁻ hydrolysis_product_2 Ring-Opened Product (Lactam Cleavage) parent->hydrolysis_product_2 H⁺ / OH⁻ photo_product_1 Dechlorinated Product parent->photo_product_1 photo_product_2 Dimeric or Polymeric Products parent->photo_product_2

References

Technical Support Center: Crystallization of Pyrimido[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrimido[1,2-b]pyridazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Problem: My compound is not crystallizing; it remains an oil or an amorphous solid.

Answer:

"Oiling out" or the formation of an amorphous solid instead of crystals is a common issue that occurs when the compound's melting point is lower than the temperature of the solution, or when supersaturation is too high.[1] Here are several strategies to induce crystallization:

  • Reduce the rate of cooling: Rapid cooling often leads to the formation of oils.[1] Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. You can insulate the flask to slow down the cooling process.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small crystal from a previous successful crystallization, adding it to the supersaturated solution can initiate crystal growth.

  • Reduce the amount of solvent: Your solution might be too dilute. Try evaporating some of the solvent slowly to increase the concentration of your compound.

  • Change the solvent system: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold. For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or DMF can be effective.[2]

Problem: The crystals are very small, needle-like, or of poor quality for X-ray diffraction.

Answer:

The formation of small or poor-quality crystals is often due to rapid crystal growth.[1][3] To obtain larger, higher-quality crystals suitable for X-ray crystallography, you need to slow down the crystallization process.

  • Decrease the level of supersaturation: Add a small amount of additional solvent to the hot solution to ensure you are not at the bare minimum for dissolution.[1] This will slow down the initial precipitation as the solution cools.

  • Utilize vapor diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material.[4] Dissolve your compound in a small volume of a less volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, inducing gradual crystallization.

  • Employ solvent layering: Carefully layer a less dense anti-solvent (a solvent in which your compound is insoluble) on top of a solution of your compound in a denser solvent.[4] Crystals will form slowly at the interface of the two solvents.

  • Maintain a constant temperature: Fluctuations in temperature can disrupt crystal growth. Use an incubator or a controlled temperature bath to maintain a stable environment.

Problem: The crystallization process results in a very low yield.

Answer:

A low yield can be attributed to several factors.[1] Consider the following to improve your recovery:

  • Optimize the solvent volume: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cool the solution thoroughly: Ensure the solution has been cooled to a low enough temperature for a sufficient amount of time to maximize precipitation. Placing the flask in an ice bath after it has reached room temperature can help.

  • Recover compound from the mother liquor: After filtering your crystals, you can try to recover more product from the filtrate by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing pyrimido[1,2-b]pyridazine derivatives?

A1: The ideal solvent is highly dependent on the specific substituents on the pyrimido[1,2-b]pyridazine core. However, for heterocyclic compounds in general, the following solvents and mixtures have proven effective:

Solvent SystemNotesReference
TolueneGood for growing X-ray quality crystals of related pyrimido[1,2-b]indazole derivatives.[5]
Ethanol/Acetic AcidUsed for the synthesis and purification of pyrimido[1,2-b]indazoles, suggesting it can be a suitable system for crystallization upon cooling.[5][6]
Methanol/WaterA polar solvent/anti-solvent system that can be effective for inducing crystallization.[5]
Ethyl AcetateA good general-purpose solvent for the crystallization of organic complexes.[4]
AcetonitrileA polar aprotic solvent that can be effective for dissolving and crystallizing N-heterocycles.[2]
Dimethylformamide (DMF)A high-boiling polar aprotic solvent, often used when other solvents fail to dissolve the compound at elevated temperatures.[2]

Q2: How can I purify my pyrimido[1,2-b]pyridazine derivative before attempting crystallization?

A2: Ensuring the purity of your compound is crucial for successful crystallization. Common purification techniques include:

  • Column Chromatography: This is a highly effective method for separating your target compound from impurities.

  • Recrystallization: If your compound crystallizes but is impure, a second recrystallization can significantly improve purity.

  • Washing: After filtration, washing the crystals with a small amount of cold solvent (the same one used for crystallization) can remove residual impurities from the surface of the crystals.

Q3: My compound seems to be degrading during the crystallization process, what could be the cause?

A3: Degradation during crystallization is often due to excessive heat or prolonged exposure to certain conditions.

  • Use a lower boiling point solvent: If your compound is thermally labile, choose a solvent with a lower boiling point to avoid decomposition at high temperatures.

  • Minimize heating time: Dissolve your compound quickly in the hot solvent and do not leave it at an elevated temperature for an extended period.

  • Work under an inert atmosphere: If your compound is sensitive to oxidation, perform the crystallization under an inert atmosphere of nitrogen or argon.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a flask, add the minimum amount of a suitable solvent to your crude pyrimido[1,2-b]pyridazine derivative to dissolve it completely at an elevated temperature (near the solvent's boiling point).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, you can place the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (2-8 °C) or freezer (-20 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Vapor Diffusion Crystallization

  • Preparation: Dissolve your compound in a small volume of a relatively non-volatile solvent (e.g., toluene, ethyl acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker that contains a small amount of a more volatile anti-solvent (a solvent in which your compound is insoluble, e.g., hexane, pentane).

  • Sealing: Seal the larger container tightly.

  • Diffusion: Allow the setup to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.

  • Monitoring: Monitor the vial for crystal formation over several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Diagrams

Troubleshooting_Crystallization start Start Crystallization Experiment outcome Observe Outcome start->outcome success High-Quality Crystals Formed outcome->success Success no_xtal No Crystals Form (Oil / Amorphous Solid) outcome->no_xtal Failure poor_xtal Poor Quality Crystals (Small / Needles) outcome->poor_xtal Failure end End success->end ts1_no_xtal Troubleshooting: - Reduce Cooling Rate - Scratch Flask - Add Seed Crystal - Change Solvent no_xtal->ts1_no_xtal ts1_poor_xtal Troubleshooting: - Decrease Supersaturation - Use Vapor Diffusion - Use Solvent Layering poor_xtal->ts1_poor_xtal ts1_no_xtal->outcome Retry ts1_poor_xtal->outcome Retry

Caption: Troubleshooting workflow for pyrimido[1,2-b]pyridazine crystallization.

Vapor_Diffusion_Workflow start Start: Dissolve Compound in Less Volatile Solvent step1 Place Sample Vial in Larger Sealed Jar start->step1 step2 Add More Volatile Anti-Solvent to Jar step1->step2 step3 Seal Jar and Allow Vapor Diffusion step2->step3 step4 Monitor for Crystal Growth step3->step4 success Isolate High-Quality Crystals step4->success Crystals Form failure No Crystals Formed step4->failure No Crystals end End success->end failure->end

Caption: Experimental workflow for vapor diffusion crystallization.

References

Technical Support Center: Overcoming Resistance to Pyrimido[1,2-b]pyridazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimido[1,2-b]pyridazine-based anticancer agents. The information is designed to help address specific issues that may be encountered during experimentation, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the cytotoxic efficacy of our lead pyrimido[1,2-b]pyridazine compound in our cancer cell line over time. What are the potential causes?

A1: A common reason for decreased efficacy is the development of drug resistance. A primary mechanism to investigate is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), which function as multidrug efflux pumps.[1][2] These transporters actively remove the anticancer agent from the cell, reducing its intracellular concentration and thus its effectiveness. Other potential, though less specifically documented for this class of agents, mechanisms could include mutations in the drug's molecular target or alterations in downstream signaling pathways that promote cell survival.

Q2: How can we determine if ABCG2-mediated resistance is responsible for the reduced activity of our compound?

A2: You can perform a series of experiments to investigate the role of ABCG2:

  • Western Blot Analysis: Compare the protein expression levels of ABCG2 in your resistant cell line versus the parental (sensitive) cell line. A significant increase in ABCG2 expression in the resistant cells is a strong indicator.[1][2]

  • Drug Accumulation Assay: Measure the intracellular accumulation of a known fluorescent ABCG2 substrate (e.g., Hoechst 33342 or a radiolabeled version of your compound, if available) in both sensitive and resistant cells. Lower accumulation in resistant cells suggests active efflux.[1][2] You can also perform this assay in the presence of a known ABCG2 inhibitor (e.g., Ko143) to see if it restores accumulation in the resistant cells.

  • Cytotoxicity Sensitization Assay: Treat the resistant cells with your pyrimido[1,2-b]pyridazine compound in combination with an ABCG2 inhibitor. If the inhibitor restores the cytotoxicity of your compound, it confirms the involvement of ABCG2.

Q3: Our pyrimido[1,2-b]pyridazine derivative is a Pim1 kinase inhibitor. Can this property be leveraged to overcome resistance?

A3: Yes. Some imidazo[1,2-b]pyridazine-based Pim1 kinase inhibitors have been shown to overcome ABCG2-mediated drug resistance through a dual-mode of action.[1][2] Pim1 kinase can phosphorylate ABCG2, which promotes its stability and function.[1] By inhibiting Pim1, these compounds can both directly impair the transport function of ABCG2 and also lead to a time-dependent reduction in ABCG2 protein expression.[1][2] Therefore, if your compound is a potent Pim1 inhibitor, it may have a built-in mechanism to counteract this form of resistance.

Q4: What are some general strategies to overcome resistance to pyrimido[1,2-b]pyridazine-based agents?

A4:

  • Combination Therapy: Use your agent in combination with an inhibitor of a known resistance mechanism (e.g., an ABCG2 inhibitor).

  • Synergistic Drug Combinations: Combine your agent with other chemotherapeutic drugs that have different mechanisms of action. This can create synthetic lethality and reduce the likelihood of resistance emerging.

  • Structural Modification: Synthesize new analogs of your lead compound to identify molecules that are not substrates for efflux pumps or that have altered target binding to overcome target-based resistance.

  • Targeting Regulatory Pathways: If resistance is linked to the upregulation of a specific signaling pathway (e.g., Pim1 kinase), using inhibitors that target these pathways can re-sensitize cells to your agent.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for the same compound and cell line across experiments. 1. Cell line instability or contamination. 2. Variations in cell passage number. 3. Inconsistent drug concentration due to improper storage or dilution. 4. Variability in cell seeding density.1. Perform regular cell line authentication and mycoplasma testing. 2. Use a consistent and narrow range of cell passage numbers for all experiments. 3. Prepare fresh drug dilutions from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. 4. Ensure accurate and consistent cell counting and seeding for all assays.
Compound shows high potency in biochemical assays but low efficacy in cell-based assays. 1. Poor cell permeability. 2. Rapid metabolism of the compound by the cells. 3. Active efflux by drug transporters (e.g., ABCG2).[1][2]1. Perform a cellular uptake study to measure the intracellular concentration of the compound. 2. Analyze compound stability in the presence of liver microsomes or cell lysates. 3. Conduct a drug accumulation assay and test for sensitization with efflux pump inhibitors (see FAQ Q2).
Development of a resistant cell line is taking longer than expected. 1. Low selective pressure (drug concentration is too low). 2. The compound has a low propensity to induce resistance. 3. Heterogeneity of the parental cell line.1. Gradually increase the concentration of the pyrimido[1,2-b]pyridazine agent in a stepwise manner. 2. This could be a positive characteristic of your compound. 3. Consider single-cell cloning of the parental line to start with a more homogenous population.
A combination of our pyrimido[1,2-b]pyridazine agent and another drug shows antagonism instead of synergy. 1. Competing mechanisms of action. 2. One drug induces the metabolism or efflux of the other. 3. The drugs have opposing effects on the cell cycle.1. Thoroughly review the known mechanisms of both drugs. 2. Measure the intracellular concentration and metabolism of your compound in the presence and absence of the second drug. 3. Perform cell cycle analysis for each drug individually and in combination.

Experimental Protocols

Protocol 1: Western Blot for ABCG2 Expression
  • Cell Lysis:

    • Culture sensitive and resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ABCG2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Protocol 2: Cellular Drug Accumulation Assay
  • Cell Seeding:

    • Seed an equal number of sensitive and resistant cells into a multi-well plate and allow them to adhere overnight.

  • Drug Incubation:

    • Pre-incubate the cells with or without an ABCG2 inhibitor (e.g., 10 µM Ko143) for 1 hour.

    • Add a fluorescent ABCG2 substrate (e.g., 1 µM Hoechst 33342) or your radiolabeled pyrimido[1,2-b]pyridazine compound.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Measurement:

    • For fluorescent substrates: Wash the cells with ice-cold PBS, lyse them, and measure the fluorescence intensity using a plate reader.

    • For radiolabeled compounds: Wash the cells with ice-cold PBS, lyse them, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the fluorescence or radioactivity to the protein concentration of each well.

    • Compare the accumulation in resistant cells versus sensitive cells, and in the presence versus absence of the ABCG2 inhibitor.

Visualizations

Workflow for Investigating ABCG2-Mediated Resistance start Observation: Decreased drug efficacy hypothesis Hypothesis: Upregulation of ABCG2 efflux pump start->hypothesis wb Western Blot for ABCG2 Expression hypothesis->wb accum Drug Accumulation Assay hypothesis->accum cyto Cytotoxicity Assay with ABCG2 Inhibitor hypothesis->cyto wb_res Result: Increased ABCG2 in resistant cells? wb->wb_res accum_res Result: Decreased accumulation in resistant cells? accum->accum_res cyto_res Result: Restored cytotoxicity with inhibitor? cyto->cyto_res conclusion Conclusion: ABCG2 is a key resistance mechanism. Proceed with overcoming strategies. wb_res->conclusion Yes re_evaluate Conclusion: ABCG2 is not the primary mechanism. Investigate other possibilities. wb_res->re_evaluate No accum_res->conclusion Yes accum_res->re_evaluate No cyto_res->conclusion Yes cyto_res->re_evaluate No

Caption: Troubleshooting workflow for ABCG2 resistance.

Dual-Mode Action of Pim1 Inhibitors on ABCG2 cluster_0 Pim1 Kinase Activity cluster_1 Drug Efflux & Resistance cluster_2 Overcoming Resistance pim1 Pim1 Kinase abcg2_p Phosphorylated ABCG2 (Stable & Active) pim1->abcg2_p Phosphorylates drug_efflux Drug Efflux abcg2_p->drug_efflux Promotes resistance Drug Resistance drug_efflux->resistance Leads to inhibitor Imidazo[1,2-b]pyridazine (Pim1 Inhibitor) inhibitor->pim1 Inhibits direct_impair direct_impair inhibitor->direct_impair Mode 1: Directly Impairs Transporter reduce_exp reduce_exp inhibitor->reduce_exp Mode 2: Reduces ABCG2 Expression direct_impair->drug_efflux reduce_exp->abcg2_p (via Pim1 inhibition)

References

Technical Support Center: Purification of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one and related derivatives.

Troubleshooting Guides

Purification of this compound can be challenging due to its specific physicochemical properties. Below are common issues encountered during purification and their potential solutions.

Crystallization/Recrystallization Issues

Problem: The compound fails to crystallize from solution.

  • Possible Causes & Solutions:

    • Solution is too dilute: The concentration of the compound may be below its saturation point. Solution: Reduce the solvent volume by evaporation and allow the solution to cool again.

    • Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin. Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Inappropriate solvent: The chosen solvent may not be suitable for crystallization. Solution: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a solvent pair, where the compound is soluble in one solvent and insoluble in the other. Common solvent systems for related heterocyclic compounds include ethanol, dioxane, benzene, and mixtures like ethyl acetate/hexane.[1]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Causes & Solutions:

    • High concentration of impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil. Solution: Attempt to remove impurities by another method, such as flash chromatography, before crystallization.

    • Solution cooled too quickly: Rapid cooling can prevent the ordered arrangement of molecules into a crystal lattice. Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Inappropriate solvent: The solvent's boiling point might be too high relative to the compound's melting point. Solution: Choose a lower-boiling point solvent or a different solvent system.

Problem: Poor recovery of the purified compound.

  • Possible Causes & Solutions:

    • Compound is too soluble in the crystallization solvent: A significant amount of the compound may remain in the mother liquor. Solution: Cool the solution to a lower temperature to decrease solubility. Minimize the amount of solvent used for washing the crystals.

    • Premature crystallization: The compound may have crystallized during hot filtration. Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent premature crystal formation.

Flash Chromatography Issues

Problem: Poor separation of the target compound from impurities.

  • Possible Causes & Solutions:

    • Inappropriate solvent system: The polarity of the eluent may not be optimal for separation. Solution: Develop a suitable solvent system using thin-layer chromatography (TLC) first. For pyrimido[1,2-b]pyridazinone derivatives, solvent systems such as dichloromethane/methanol or hexane/ethyl acetate are often effective.

    • Column overloading: Too much crude material was loaded onto the column. Solution: Use a larger column or reduce the amount of sample loaded.

    • Compound streaking/tailing: The compound may be interacting too strongly with the stationary phase. Solution: For nitrogen-containing heterocyclic compounds, adding a small amount of a basic modifier like triethylamine or a polar modifier like methanol to the eluent can improve peak shape.

Problem: The compound is not eluting from the column.

  • Possible Causes & Solutions:

    • Eluent polarity is too low: The solvent system is not strong enough to move the compound through the column. Solution: Gradually increase the polarity of the eluent.

    • Compound decomposition on silica gel: Some compounds are unstable on acidic silica gel. Solution: Use a deactivated stationary phase, such as neutral alumina, or add a modifier like triethylamine to the eluent to neutralize the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most frequently employed purification methods for pyrimido[1,2-b]pyridazin-2-one derivatives and related heterocyclic compounds are recrystallization and flash column chromatography.[1] Recrystallization is effective for removing small amounts of impurities from a solid sample, while flash chromatography is useful for separating the target compound from significant amounts of impurities or byproducts.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. For compounds like this compound, polar solvents such as ethanol or solvent mixtures like ethyl acetate/hexane are good starting points.[1]

Q3: What are potential impurities I should be aware of during the synthesis and purification of this compound?

A3: While specific impurities depend on the synthetic route, potential contaminants can include unreacted starting materials (e.g., substituted pyridazines and pyrimidines), reagents, and side-products from incomplete cyclization or side reactions.

Q4: My purified compound shows a broad peak in HPLC analysis. What could be the issue?

A4: A broad peak in HPLC can indicate the presence of unresolved impurities, on-column degradation, or poor chromatographic conditions. For nitrogen-containing heterocycles, interactions with the stationary phase can lead to peak tailing. Try adjusting the mobile phase pH, using a different column, or adding a modifier like triethylamine.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure and identify any remaining impurities.

Quantitative Data Summary

Purification MethodSolvent System / ConditionsCrude Sample Purity (%)Final Purity (%)Recovery Yield (%)
Recrystallizatione.g., Ethanol
Recrystallizatione.g., Ethyl Acetate/Hexane
Flash Chromatographye.g., Dichloromethane/Methanol gradient
Flash Chromatographye.g., Hexane/Ethyl Acetate gradient

Experimental Protocols

The following are generalized experimental protocols for the purification of this compound based on methods reported for analogous compounds. These should be optimized for your specific crude product.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol) and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals upon cooling.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation of the target compound from impurities (target Rf value between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude 7-chloro-2H-pyrimido [1,2-b]pyridazin-2-one Recrystallization Recrystallization Crude_Product->Recrystallization High Purity Crude Flash_Chromatography Flash Chromatography Crude_Product->Flash_Chromatography Low to Medium Purity Crude Purity_Check Purity & Structure Confirmation (HPLC, NMR, MS) Recrystallization->Purity_Check Flash_Chromatography->Purity_Check Purity_Check->Recrystallization Further Purification Needed Purity_Check->Flash_Chromatography Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Meets Purity Criteria

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Attempt Problem Problem Encountered? Start->Problem Success Successful Purification Problem->Success No No_Crystals No Crystals Forming Problem->No_Crystals Yes (Recrystallization) Oiling_Out Compound 'Oils Out' Problem->Oiling_Out Yes (Recrystallization) Low_Yield Low Recovery Yield Problem->Low_Yield Yes (Recrystallization) Poor_Separation Poor Separation Problem->Poor_Separation Yes (Chromatography) No_Elution Compound Not Eluting Problem->No_Elution Yes (Chromatography)

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Scale-Up Synthesis of 7-Chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one. It provides troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and process visualizations to address common challenges encountered during large-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, offering potential causes and solutions in a question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Why is the reaction yield significantly lower on a larger scale compared to the lab scale? - Inefficient heat transfer in larger reactors leading to side reactions. - Poor mixing and mass transfer, resulting in localized concentration gradients. - Slower addition rate of reagents on a larger scale.- Optimize the reactor's heating and cooling system. - Use a reactor with appropriate agitation speed and impeller design. - Adjust the rate of addition of key reagents and monitor the reaction progress closely.
How can I minimize the formation of impurities during the reaction? - High reaction temperatures. - Incorrect stoichiometry of reactants. - Presence of moisture or other contaminants in the starting materials or solvents.- Maintain strict temperature control throughout the reaction. - Accurately measure and control the molar ratios of the reactants. - Use high-purity, dry solvents and reagents.
What is the best method for purifying the crude product on a large scale? - The choice of purification method depends on the nature of the impurities.- Recrystallization from a suitable solvent system is often effective for removing solid impurities. - Slurry washing with an appropriate solvent can remove more soluble impurities. - Column chromatography may be necessary for closely related impurities but can be challenging to scale up.
The product is difficult to isolate from the reaction mixture. What can I do? - The product may be too soluble in the reaction solvent. - The product may have oiled out instead of precipitating.- If the product is soluble, consider performing a solvent swap to a solvent in which the product is less soluble. - If the product oils out, try adding seed crystals or adjusting the cooling rate to promote crystallization.
How can I ensure consistent batch-to-batch quality? - Variations in raw material quality. - Inconsistent reaction conditions. - Operator error.- Implement strict quality control checks for all incoming raw materials. - Standardize all reaction parameters, including temperature, time, and agitation speed. - Develop and follow detailed Standard Operating Procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: A plausible synthetic route involves the reaction of a substituted pyridazine derivative with a suitable three-carbon building block, followed by cyclization and chlorination. Key starting materials could include a 6-aminopyridazine precursor and a malonic acid derivative.

Q2: What are the critical process parameters to control during the scale-up synthesis?

A2: The most critical parameters to control are temperature, reaction time, reagent addition rates, and agitation speed. Precise control of these variables is essential for achieving high yield, purity, and batch-to-batch consistency.

Q3: Are there any specific safety precautions to consider for this synthesis?

A3: Yes, handling chlorinated reagents and intermediates requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated area or a fume hood. For large-scale operations, a process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the tracking of starting material consumption and product formation over time.

Experimental Protocol: Scale-Up Synthesis

This section provides a hypothetical, detailed methodology for the scale-up synthesis of this compound. This protocol is for informational purposes and should be adapted and optimized based on laboratory findings.

Step 1: Synthesis of Intermediate A (Pyrimido[1,2-b]pyridazin-2-one precursor)

  • Reactor Setup: Charge a 100 L glass-lined reactor with 3-amino-6-chloropyridazine (5.0 kg, 38.6 mol) and ethanol (50 L).

  • Reagent Addition: While stirring, add diethyl malonate (6.8 kg, 42.5 mol) to the reactor.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate. Filter the solid, wash with cold ethanol (2 x 10 L), and dry under vacuum at 50 °C to yield Intermediate A.

Step 2: Chlorination to form this compound

  • Reactor Setup: Charge the 100 L reactor with Intermediate A (assumed quantitative yield from Step 1) and phosphorus oxychloride (30 L).

  • Reaction: Heat the mixture to 100 °C and maintain for 6 hours. Monitor the reaction by HPLC.

  • Work-up: Cool the reaction mixture to room temperature and slowly quench by adding it to ice water (100 L) with vigorous stirring.

  • Isolation: The crude product will precipitate. Filter the solid and wash with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent such as acetonitrile to obtain pure this compound. Dry the final product under vacuum at 60 °C.

Parameter Step 1: Intermediate Synthesis Step 2: Chlorination
Starting Material 3-amino-6-chloropyridazineIntermediate A
Reagents Diethyl malonate, EthanolPhosphorus oxychloride
Temperature 78 °C (Reflux)100 °C
Reaction Time 12 hours6 hours
Expected Yield 85-95%70-85%
Purity (by HPLC) >95%>98%

Process Visualization

The following diagrams illustrate the experimental workflow for the scale-up synthesis.

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Chlorination A Charge Reactor with 3-amino-6-chloropyridazine and Ethanol B Add Diethyl Malonate A->B Stirring C Heat to Reflux (78°C) for 12 hours B->C D Cool and Filter C->D HPLC Monitoring E Wash with Cold Ethanol D->E F Dry Intermediate A E->F G Charge Reactor with Intermediate A and POCl3 F->G Transfer Intermediate H Heat to 100°C for 6 hours G->H I Quench with Ice Water H->I HPLC Monitoring J Filter Crude Product I->J K Recrystallize J->K L Dry Final Product K->L

Caption: Experimental workflow for the two-step synthesis.

logical_relationship cluster_inputs Inputs cluster_process Process Control cluster_outputs Outputs & Quality SM Starting Materials (High Purity) Temp Temperature Control SM->Temp Solvents Solvents (Dry) Solvents->Temp Reagents Reagents Addition Reagent Addition Rate Reagents->Addition Yield High Yield Temp->Yield Time Reaction Time Time->Yield Agitation Agitation Speed Agitation->Yield Purity High Purity (>98%) Addition->Purity Consistency Batch Consistency Yield->Consistency Purity->Consistency

Caption: Key relationships for successful scale-up synthesis.

Technical Support Center: Minimizing Cytotoxicity of Pyrimido[1,2-b]pyridazines in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with pyrimido[1,2-b]pyridazine derivatives, focusing on strategies to minimize cytotoxicity in normal cells.

Troubleshooting Guides

This section offers solutions to common problems that may arise during the evaluation of pyrimido[1,2-b]pyridazine compounds.

Guide 1: High Cytotoxicity in Normal Cell Lines

Problem: Unexpectedly high cytotoxicity is observed in normal or non-cancerous cell lines (e.g., HEK-293, HUVEC, primary cells) compared to the vehicle control.

Possible Cause Suggested Solution
Compound Concentration Too High Perform a dose-response study with a wider range of concentrations to determine the optimal therapeutic window. Start with very low concentrations (nanomolar range) and titrate up.
Off-Target Effects Review the structure-activity relationship (SAR) data for your compound class. Modifications to certain functional groups can alter target specificity. Consider synthesizing and testing analogs with modifications at key positions to identify derivatives with a better selectivity profile.
High Sensitivity of Primary Cells Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Use a lower seeding density and allow for a longer recovery period after plating before adding the compound. Consider using a more robust immortalized normal cell line for initial screening.
Compound Instability or Degradation Ensure the compound is stable in the cell culture medium over the duration of the experiment. Degradation products may be more toxic. Test compound stability using analytical methods like HPLC.
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in the culture medium is well below the toxic threshold for your specific cell line (typically <0.5%).
Guide 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Problem: High variability in cytotoxicity data between replicate wells or across different experiments.

Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate at the edges of the wells.
Compound Precipitation Some pyrimido[1,2-b]pyridazine derivatives may have poor aqueous solubility. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration, a different solvent, or a formulation approach to improve solubility.
Edge Effects in Microplates The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier.
Assay Interference The compound may interfere with the chemistry of the cytotoxicity assay (e.g., reducing the resazurin dye non-enzymatically). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.
Cell Clumping Cell clumping can lead to uneven exposure to the compound and variable results. Ensure gentle handling of cells during subculturing and seeding to minimize clumping.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common mechanisms of cytotoxicity for pyrimido[1,2-b]pyridazine derivatives?

A1: The cytotoxic mechanisms of pyrimido[1,2-b]pyridazine derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, some derivatives have been shown to cause cell cycle arrest in the S-phase or G2/M phase.

Q2: Which normal cell lines are recommended for counter-screening pyrimido[1,2-b]pyridazine compounds?

A2: Commonly used normal cell lines for counter-screening include HEK-293 (human embryonic kidney cells), HUVEC (human umbilical vein endothelial cells), and HCEC (human colon epithelial cells). The choice of cell line should ideally match the tissue of origin of the targeted cancer.

Experimental Design and Strategy

Q3: How can I design pyrimido[1,2-b]pyridazine derivatives with higher selectivity for cancer cells?

A3: Designing for selectivity involves exploiting the differences between cancer and normal cells. Consider the following strategies:

  • Targeting Cancer-Specific Pathways: Design derivatives that inhibit kinases or other proteins that are overexpressed or mutated in cancer cells, such as certain tyrosine kinases.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of a lead compound and assess the impact on cytotoxicity in both cancer and normal cell lines. This can help identify moieties that contribute to selective toxicity.

  • Improving Drug-like Properties: Optimizing physicochemical properties can influence drug distribution and accumulation in tumor tissues.

Q4: What is a good starting point for a dose-response experiment?

A4: For initial screening, a wide concentration range is recommended, for example, from 10 nM to 100 µM, using logarithmic dilutions. This will help to identify the IC50 (half-maximal inhibitory concentration) value and the therapeutic window.

Data Interpretation

Q5: How do I interpret the IC50 values from my cytotoxicity assays?

A5: The IC50 value represents the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates higher potency. When comparing IC50 values between a cancer cell line and a normal cell line, a higher ratio (IC50 in normal cells / IC50 in cancer cells) suggests better selectivity for the cancer cells.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected pyrimido[1,2-b]pyridazine and related derivatives in various cancer and normal cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Compound 2b MDA-MB-231 (Breast)~60HEK-293 (Kidney)>200
Compound 2k MDA-MB-231 (Breast)~80HEK-293 (Kidney)>200
Compound 1 HCT-116 (Colon)49.35 ± 2.685--
Compound 1 MCF-7 (Breast)69.32 ± 3.186--
Hybrid Compound 1 HTB-26 (Breast)10-50HCEC (Colon)Less Active
Hybrid Compound 2 HTB-26 (Breast)10-50HCEC (Colon)Less Active
Imidazo[1,2-b]pyridazine 14 U-2 OS (Osteosarcoma)2.8RPE-1 (Retinal Pigment Epithelial)More Efficient Inhibition
Imidazo[1,2-b]pyridazine 22 U-2 OS (Osteosarcoma)8.6RPE-1 (Retinal Pigment Epithelial)More Efficient Inhibition

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted for adherent cells.

Materials:

  • Pyrimido[1,2-b]pyridazine compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimido[1,2-b]pyridazine compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Resazurin Assay for Cell Viability

This protocol is suitable for both adherent and suspension cells.

Materials:

  • Pyrimido[1,2-b]pyridazine compound stock solution

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • Resazurin solution (e.g., 0.15 mg/mL in DPBS)

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled plate.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined for each cell line.

  • Fluorescence Reading: Read the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Normal and Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compound Prepare Serial Dilutions of Pyrimido[1,2-b]pyridazine treat_cells Treat Cells with Compound and Vehicle Control prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, Resazurin) incubate->add_reagent read_plate Read Absorbance or Fluorescence add_reagent->read_plate calc_viability Calculate Percent Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for assessing the cytotoxicity of pyrimido[1,2-b]pyridazine derivatives.

signaling_pathway compound Pyrimido[1,2-b]pyridazine Derivative oncoprotein Overactive Oncoprotein (e.g., Kinase) compound->oncoprotein Selective Inhibition normal_protein Normal Protein compound->normal_protein Minimal Inhibition proliferation Uncontrolled Proliferation oncoprotein->proliferation apoptosis_inhibition Inhibition of Apoptosis oncoprotein->apoptosis_inhibition controlled_proliferation Controlled Proliferation normal_protein->controlled_proliferation normal_apoptosis Normal Apoptosis normal_protein->normal_apoptosis

Caption: Desired selective inhibition of an oncoprotein by a pyrimido[1,2-b]pyridazine derivative.

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is paramount. This guide provides a detailed comparison of the cytotoxic and mechanistic properties of the novel compound 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one against the well-established chemotherapeutic agent, cisplatin. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of the potential of this pyrimido[1,2-b]pyridazine derivative as a therapeutic agent.

Quantitative Comparison of Cytotoxicity

The in vitro anticancer activity of this compound and cisplatin was evaluated against human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.

CompoundCell LineIC50 (µM) after 48h incubation
This compoundHCT-11649.35 ± 2.685[1]
MCF-769.32 ± 3.186[1]
CisplatinHCT-116~10-20 (variable)
MCF-7~5-15 (variable)

Note: Cisplatin IC50 values can vary significantly depending on experimental conditions. The values presented are an approximate range based on available literature for a 48-hour incubation period to allow for a general comparison.

Mechanism of Action: A Tale of Two Pathways

While both compounds induce cancer cell death, their underlying mechanisms of action differ significantly.

This compound appears to exert its anticancer effects through the induction of apoptosis mediated by the p53 signaling pathway.[1] Experimental evidence suggests that this compound upregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic cascade. Furthermore, this compound has been shown to arrest the cell cycle at the G0/G1 phase, thereby inhibiting cell proliferation.[1]

Cisplatin , a platinum-based drug, primarily functions by cross-linking with the purine bases on the DNA, forming DNA adducts. This DNA damage interferes with DNA replication and repair mechanisms, which in turn activates a DNA damage response. If the damage is too severe to be repaired, the cell is triggered to undergo apoptosis. This process can also involve the activation of various signaling pathways, including those involving p53 and mitogen-activated protein kinases (MAPKs).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and cisplatin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: HCT-116 and MCF-7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or cisplatin for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for Apoptosis-Related Proteins

This method is used to investigate the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms and Workflow

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HCT116 HCT-116 Cells CompoundA This compound HCT116->CompoundA Incubate with Cisplatin Cisplatin HCT116->Cisplatin Incubate with MCF7 MCF-7 Cells MCF7->CompoundA Incubate with MCF7->Cisplatin Incubate with MTT MTT Assay (Cytotoxicity) CompoundA->MTT Flow Flow Cytometry (Cell Cycle) CompoundA->Flow WB Western Blot (Apoptosis Proteins) CompoundA->WB Cisplatin->MTT Cisplatin->Flow Cisplatin->WB IC50 IC50 Determination MTT->IC50 CellCycleDist Cell Cycle Distribution Flow->CellCycleDist ProteinExp Protein Expression Levels WB->ProteinExp

Caption: Experimental workflow for comparing the efficacy of the two compounds.

signaling_pathway_compoundA CompoundA This compound p53 p53 (upregulation) CompoundA->p53 Bcl2 Bcl-2 (downregulation) CompoundA->Bcl2 CellCycle G0/G1 Arrest CompoundA->CellCycle Bax Bax (upregulation) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathway for this compound.

signaling_pathway_cisplatin Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA DNA_Adducts DNA Adducts DNA->DNA_Adducts forms DDR DNA Damage Response (DDR) DNA_Adducts->DDR Repair DNA Repair DDR->Repair Apoptosis Apoptosis DDR->Apoptosis if damage is severe CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Caption: Simplified signaling pathway for Cisplatin.

References

Structure-Activity Relationship of 7-Substituted Pyrimido[1,2-b]pyridazin-2-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A recent study investigated the structure-activity relationships (SAR) of a novel series of eleven 4-trifluoromethylated 7-(substituted)-2H pyrimido[1,2-b]pyridazin-2-ones, revealing their potential as both anticancer and anti-inflammatory agents. This guide provides a detailed comparison of their biological activities, supported by experimental data and protocols, to aid researchers in the field of drug discovery and development.

Anticancer and Anti-inflammatory Activities

The synthesized compounds were evaluated for their cytotoxic effects against two cancer cell lines, human colorectal carcinoma (HCT-116) and human breast carcinoma (MCF-7), as well as for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key indicator of anti-inflammatory activity.

The results, summarized in the table below, highlight that the nature of the substituent at the 7-position of the pyrimido[1,2-b]pyridazin-2-one core significantly influences the biological activity.

Compound7-SubstituentHCT-116 IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)[1]NO Production Inhibition IC₅₀ (µM)[1]
1 Chlorine49.35 ± 2.68569.32 ± 3.18629.94 ± 2.24
2 Phenyl> 200> 200> 25
3 4-Methylphenyl> 200> 200> 25
4 4-Methoxyphenyl> 200> 200> 25
5 4-Chlorophenyl> 200> 200> 25
6 4-Fluorophenyl> 200> 200> 25
7 4-Bromophenyl> 200> 200> 25
8 4-Nitrophenyl> 200> 200> 25
9 3,4-Dimethoxyphenyl> 200> 200> 25
10 Thiophen-2-yl> 200> 200> 25
11 Furan-2-yl> 200> 200> 25

Among the tested analogues, Compound 1 , bearing a chlorine substituent at the 7-position, demonstrated the most potent biological activity. It exhibited the highest cytotoxic effects against both HCT-116 and MCF-7 cancer cell lines, with IC₅₀ values of 49.35 ± 2.685 µM and 69.32 ± 3.186 µM, respectively.[1] In contrast, compounds with larger aromatic or heteroaromatic substituents at the same position showed significantly weaker to no activity at the tested concentrations.

Similarly, Compound 1 was the most effective inhibitor of NO production, with an IC₅₀ value of 29.94 ± 2.24 µM, indicating its superior anti-inflammatory potential within this series.[1]

Mechanism of Action

Further investigation into the mechanism of action of the most potent compound, Compound 1 , revealed its influence on key signaling pathways involved in apoptosis and inflammation.

G cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptotic Pathway LPS LPS RAW264.7 RAW264.7 LPS->RAW264.7 stimulates iNOS iNOS RAW264.7->iNOS COX-2 COX-2 RAW264.7->COX-2 NO NO iNOS->NO Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines COX-2->Pro-inflammatory Cytokines & Chemokines Compound 1_inflam Compound 1 Compound 1_inflam->iNOS inhibits Compound 1_inflam->COX-2 inhibits Cancer Cells HCT-116, MCF-7 p53 p53 Cancer Cells->p53 Bax Bax Cancer Cells->Bax Bcl-2 Bcl-2 Cancer Cells->Bcl-2 p53->Bax activates G0/G1 Arrest G0/G1 Arrest p53->G0/G1 Arrest induces Apoptosis Apoptosis Bax->Apoptosis promotes Bcl-2->Apoptosis inhibits Compound 1_apop Compound 1 Compound 1_apop->Cancer Cells Compound 1_apop->p53 upregulates Compound 1_apop->Bax upregulates Compound 1_apop->Bcl-2 downregulates

Caption: Signaling pathways affected by Compound 1.

Treatment with Compound 1 led to an increased expression of the pro-apoptotic proteins p53 and Bax, while concurrently reducing the expression of the pro-survival protein Bcl-2.[2] Furthermore, cell cycle analysis indicated that Compound 1 induced cell cycle arrest at the G0/G1 phase.[2] In the context of inflammation, this compound was found to down-regulate the expression of COX-2 and significantly decrease the gene expression of various pro-inflammatory cytokines and chemokines.[2]

Experimental Protocols

The in vitro cytotoxic activity of the pyrimido[1,2-b]pyridazin-2-one analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[1] HCT-116 and MCF-7 cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent was added to each well. The formazan crystals formed by viable cells were then solubilized, and the absorbance was measured to determine the percentage of cell viability. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, were calculated from the resulting dose-response curves.[1]

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells.[3] The cells were treated with the test compounds and stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. The percentage of NO production inhibition was calculated relative to the LPS-stimulated control group, and the IC₅₀ values were determined.[3]

To investigate the effect of the compounds on apoptotic protein expression, Western blot analysis was performed. Cancer cells were treated with the test compound, and total protein was extracted. The protein samples were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p53, Bax, and Bcl-2. After incubation with secondary antibodies, the protein bands were visualized, and their intensities were quantified to determine the relative expression levels.[2][3]

Flow cytometry was used to analyze the effect of the compounds on the cell cycle distribution.[2] Cancer cells were treated with the test compound, harvested, and fixed. The cells were then stained with a DNA-intercalating dye, and the DNA content of the cells was analyzed by a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.[2]

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Structure Elucidation->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (NO) Anti-inflammatory Assay (NO) Structure Elucidation->Anti-inflammatory Assay (NO) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Anti-inflammatory Assay (NO)->IC50 Determination Lead Compound Lead Compound IC50 Determination->Lead Compound Western Blot Western Blot Lead Compound->Western Blot Cell Cycle Analysis Cell Cycle Analysis Lead Compound->Cell Cycle Analysis

Caption: Workflow for SAR study of pyrimido[1,2-b]pyridazin-2-ones.

References

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one's In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising in vitro result to a clinically viable therapeutic is a rigorous path demanding comprehensive in vivo validation. This guide provides a comparative framework for 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one, a compound that has demonstrated significant potential in preclinical in vitro studies. By examining its performance against related compounds and outlining the subsequent steps for in vivo verification, this document serves as a critical resource for advancing its development.

I. Comparative In Vitro Performance

Recent studies have highlighted the anticancer and anti-inflammatory properties of pyrimido[1,2-b]pyridazin-2-one derivatives.[1] A notable analogue, referred to as Compound 1 with a chlorine substituent at the 7-position, has shown potent cytotoxic effects against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[1] Its mechanism of action involves the induction of apoptosis, evidenced by the upregulation of pro-apoptotic proteins p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, the compound was found to arrest the cell cycle at the G0/G1 phase.[1]

In addition to its anticancer properties, this chlorinated derivative exhibited strong anti-inflammatory activity by inhibiting nitric oxide (NO) production and reducing the expression of cyclooxygenase-2 (COX-2) and various pro-inflammatory cytokines and chemokines.[1] The diverse biological activities of the broader pyridazinone scaffold have been explored, with derivatives showing potential as NMDA glycine-site antagonists, IKKβ inhibitors, and ALK inhibitors, underscoring the therapeutic promise of this chemical class.[2][3][4]

Table 1: Comparative In Vitro Anticancer Activity of 7-substituted Pyrimido[1,2-b]pyridazin-2-one Analogues [1]

CompoundSubstituent at Position 7HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Compound 1 Chlorine 49.35 ± 2.685 69.32 ± 3.186
Analogue 2Methyl> 100> 100
Analogue 3Methoxy> 100> 100

Table 2: Comparative In Vitro Anti-inflammatory Activity [1]

CompoundNO Production IC₅₀ (µM) in RAW264.7 cells
Compound 1 (7-chloro derivative) 29.94 ± 2.24
Dexamethasone (Control)15.5 ± 1.2

II. Proposed In Vivo Validation Strategy

The promising in vitro data for this compound warrants progression to in vivo models to assess its efficacy and safety in a physiological system. The following experimental workflow outlines a standard approach for this validation.

G cluster_0 Pre-clinical Evaluation In_Vitro_Studies In Vitro Efficacy & Mechanism (Cytotoxicity, Apoptosis, Anti-inflammatory assays) ADMET_Prediction In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vitro_Studies->ADMET_Prediction Promising Results In_Vivo_Validation In Vivo Validation (Xenograft models, Inflammatory models) ADMET_Prediction->In_Vivo_Validation Favorable Profile Toxicology_Studies Toxicology & Safety Pharmacology In_Vivo_Validation->Toxicology_Studies Demonstrated Efficacy

Caption: Proposed workflow for the preclinical validation of this compound.

III. Detailed Experimental Protocols for In Vivo Validation

A. Animal Models

  • Anticancer Efficacy: Athymic nude mice (nu/nu) are commonly used for xenograft models. HCT-116 or MCF-7 cells are implanted subcutaneously.

  • Anti-inflammatory Efficacy: BALB/c mice are often used for models of acute inflammation, such as lipopolysaccharide (LPS)-induced endotoxemia or carrageenan-induced paw edema.

B. Experimental Procedures

  • Xenograft Model Protocol (Anticancer):

    • Cell Implantation: Inject 5 x 10⁶ HCT-116 or MCF-7 cells suspended in 100 µL of Matrigel subcutaneously into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound at various doses, positive control like 5-fluorouracil). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.

    • Efficacy Assessment: Measure tumor volume and body weight every 2-3 days. At the end of the study, excise tumors and weigh them. Perform histological and immunohistochemical analysis on tumor tissues to assess apoptosis (e.g., TUNEL assay) and cell proliferation (e.g., Ki-67 staining).

  • LPS-Induced Endotoxemia Model (Anti-inflammatory):

    • Treatment: Administer this compound or vehicle control to mice.

    • Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inject mice with LPS (e.g., 1 mg/kg, intraperitoneally).

    • Sample Collection: Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection.

    • Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

IV. Signaling Pathway Perturbation

The in vitro data suggests that this compound impacts key signaling pathways involved in cell survival and inflammation. The diagram below illustrates the putative mechanism of action.

G cluster_0 Apoptosis Pathway Compound 7-chloro-2H-pyrimido [1,2-b]pyridazin-2-one p53 p53 Compound->p53 Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Bax Bax p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed apoptotic pathway activated by this compound.

V. Alternative and Complementary Approaches

While xenograft models are a standard for assessing anticancer efficacy, other models can provide additional insights.

  • Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity of human tumors.

  • Syngeneic Models: For compounds that may modulate the immune system, syngeneic models (implanting mouse tumor cells into immunocompetent mice) are crucial for evaluating the interplay between the compound and the host immune response.

  • Orthotopic Models: Implanting tumor cells into the organ of origin (e.g., colon for HCT-116) can provide a more clinically relevant tumor microenvironment.

The successful transition from in vitro discovery to in vivo validation is a critical milestone in drug development. This guide provides a comprehensive, albeit prospective, framework for advancing this compound. The outlined experimental strategies and comparative data will be invaluable for researchers dedicated to realizing the therapeutic potential of this promising compound.

References

Comparative Guide to Cross-Validation of Analytical Methods for 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of hypothetical High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one. The selection of a robust and reliable analytical method is critical for pharmacokinetics, therapeutic drug monitoring, and quality control in drug development. This document summarizes key performance data from plausible, yet notional, validated methods to aid researchers, scientists, and drug development professionals in the selection of the most appropriate analytical technique.

Comparative Analysis of Analytical Methods

The choice between HPLC with UV detection and LC-MS/MS for the analysis of this compound will primarily depend on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a cost-effective and robust technique suitable for the analysis of bulk drug substance and pharmaceutical dosage forms. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where the quantification of trace levels in complex biological matrices is necessary.

Quantitative Performance Data

The following table summarizes the anticipated key validation parameters for hypothetical HPLC-UV and LC-MS/MS methods for the quantification of this compound.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 50 µg/mL0.05 - 100 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 ng/mL
Limit of Detection (LOD) 0.03 µg/mL0.015 ng/mL
Accuracy (%) 98.0 - 102.095.0 - 105.0
Precision (%RSD) < 2.0< 15.0
Recovery (%) 97.592.3
Matrix Effect (%) Not Applicable88 - 103

Experimental Protocols

Detailed methodologies for the hypothetical key experiments are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk powder and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of this compound in complex biological matrices such as human plasma.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (to be determined experimentally)

    • Internal Standard (e.g., a stable isotope-labeled analog): Precursor ion > Product ion (to be determined experimentally)

  • Sample Preparation: Protein precipitation of plasma samples using acetonitrile containing the internal standard, followed by centrifugation and injection of the supernatant.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the compared techniques.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective of Cross-Validation select_methods Select Analytical Methods (A and B) define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Spiked QC and Incurred Samples define_acceptance->prepare_samples analyze_A Analyze Samples with Method A prepare_samples->analyze_A analyze_B Analyze Samples with Method B prepare_samples->analyze_B compare_data Statistically Compare Data from Both Methods analyze_A->compare_data analyze_B->compare_data evaluate_acceptance Evaluate Against Acceptance Criteria compare_data->evaluate_acceptance conclusion Conclusion on Method Comparability evaluate_acceptance->conclusion

Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.

logical_relationship cluster_hplc HPLC-UV cluster_lcms LC-MS/MS compound This compound hplc_attributes Robust Cost-Effective Moderate Sensitivity compound->hplc_attributes Bulk & Formulation Analysis lcms_attributes High Sensitivity High Selectivity Complex Matrices compound->lcms_attributes Bioanalysis

Caption: Logical relationship between different analytical techniques used for the analysis of this compound.

A Comparative Analysis of the Kinase Inhibitory Profiles of Pyrimido[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase inhibitory profiles of various pyrimido[1,2-b]pyridazine derivatives. It synthesizes experimental data from recent studies to facilitate an objective assessment of their therapeutic potential.

The pyrimido[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases. This guide collates and compares the kinase inhibitory profiles of several key derivatives from this class, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of selected pyrimido[1,2-b]pyridazine and related imidazo[1,2-b]pyridazine derivatives against various kinases. This data highlights the diverse selectivity profiles achievable through structural modifications of the core scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (Cell Line)Cell-based GI50/IC50 (nM)Reference
Compound 2b Tyrosine-protein kinase (in silico)-MDA-MB-231-[1][2]
Compound 21 Haspin6--[3]
Compound 22 Haspin12--[3]
CHR-6494 Haspin55--[3]
Compound 26 TAK155MPC-11, H92930[4]
Takinib TAK1187--[4]
Compound 6 Tyk2 JH2-->12,500 (Jak1-3 dependent)[5]
O-10 ALKWT2.6Karpas29938[6]
O-10 ALKG1202R6.4BaF3-EML4-ALKG1202R52[6]
O-10 ALKL1196M/G1202R23BaF3-EML4-ALKL1196M/G1202R64[6]
Repotrectinib --BaF3-EML4-ALKG1202R164[6]
Repotrectinib --BaF3-EML4-ALKL1196M/G1202R208[6]
K00135 PIM-1---[7]

Experimental Protocols

This section details the methodologies employed in the cited studies to determine the kinase inhibitory profiles of the pyrimido[1,2-b]pyridazine derivatives.

In Vitro Kinase Assays
  • LANCE Ultra TR-FRET Kinase Assay (for NEK6): The inhibitory activity against NEK6 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The reaction mixture typically contains the kinase, the substrate, ATP, and the test compound. The amount of phosphorylated product is detected using a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin. The FRET signal is proportional to the amount of phosphorylated substrate, and the IC50 value is calculated from the dose-response curve.[8]

  • ADP-Glo™ Kinase Assay (for Haspin and other kinases): This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The luminescence is directly proportional to the kinase activity.[3]

  • Enzymatic Inhibition Assay (for TAK1): The inhibitory activity against TAK1 was measured using a biochemical assay. The specific details of the assay format (e.g., radiometric, fluorescence-based) were not specified in the abstract but would typically involve incubating the kinase with a substrate and ATP in the presence of the inhibitor.[4]

  • Enzymatic Inhibition Assay (for ALK mutants): The enzymatic inhibitory activity against wild-type and mutant ALK was determined using established biochemical assay methods.[6]

Cell-Based Assays
  • Cell Viability and Proliferation Assays (MTT Assay): The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution was added, which is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.[9]

  • Cell Growth Inhibition Assay (for Multiple Myeloma Cell Lines): The growth inhibitory effects of compounds on multiple myeloma cell lines (MPC-11 and H929) were determined to obtain GI50 values.[4]

  • Cell Growth Inhibition Assay (for ALK-positive Cell Lines): The inhibitory effect on the growth of ALK-positive cell lines (Karpas299, BaF3-EML4-ALKG1202R, and BaF3-EML4-ALKL1196M/G1202R) was evaluated to determine cellular IC50 values.[6]

  • TNFα Production Inhibition Assay (in THP-1 cells): The ability of imidazo[1,2-b]pyridazine derivatives to inhibit TNFα production in the human monocytic cell line THP-1 was assessed. This assay measures the anti-inflammatory potential of the compounds by quantifying the reduction in TNFα secretion, often stimulated by lipopolysaccharide (LPS).[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrimido[1,2-b]pyridazine derivatives and a general workflow for their evaluation.

G cluster_0 NF-κB Signaling Pathway IKK IKKβ IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to TNFα TNFα Gene Transcription Nucleus->TNFα Activates Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->IKK Inhibition

Caption: IKKβ inhibition by imidazo[1,2-b]pyridazine derivatives blocks the NF-κB signaling pathway.

G cluster_1 Drug Discovery Workflow HTS High-Throughput Screening Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR SAR->Hit_to_Lead In_Vitro In Vitro Kinase Assays SAR->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based In_Vivo In Vivo Efficacy Models Cell_Based->In_Vivo Lead_Compound Lead Compound In_Vivo->Lead_Compound

Caption: General workflow for the discovery and development of kinase inhibitors.

G cluster_2 ALK Signaling in NSCLC ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Macrocycles (e.g., O-10) Inhibitor->ALK Inhibition

Caption: Inhibition of ALK fusion protein signaling by imidazo[1,2-b]pyridazine macrocycles in NSCLC.

References

Preclinical Showdown: A Head-to-Head Comparison of Pyrimido[1,2-b]pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of novel pyrimido[1,2-b]pyridazine-based compounds reveals a versatile scaffold with promising applications in oncology and inflammation. This guide offers a comparative analysis of key compounds from this class, summarizing their performance in various preclinical models and elucidating their mechanisms of action.

The pyrimido[1,2-b]pyridazine core has emerged as a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with diverse biological activities. This comparison guide consolidates preclinical data from various studies to provide a head-to-head perspective on the efficacy and mechanisms of these compounds. The data presented herein is intended to aid researchers, scientists, and drug development professionals in navigating the landscape of these emerging therapeutic candidates.

Anticancer Activity: A Comparative Analysis

Several pyrimido[1,2-b]pyridazine-based compounds have demonstrated significant cytotoxic and antitumor effects across various cancer cell lines and in vivo models. The following tables summarize the in vitro cytotoxic activity and in vivo efficacy of selected compounds.

In Vitro Cytotoxicity Data
CompoundCell LineIC50 (µM)Key Findings
Compound 1 HCT-116 (Colon Carcinoma)49.35 ± 2.685[1][2][3]Induced apoptosis by increasing p53 and Bax expression and decreasing Bcl-2.[1][2][3] Arrested cell cycle at the G0/G1 phase.[1][2][3]
MCF-7 (Breast Adenocarcinoma)69.32 ± 3.186[1][2][3]
Compound 2b MDA-MB-231 (Breast Adenocarcinoma)Not specifiedInduced apoptosis and arrested cells in the S-phase.[4][5]
Compound 26 MPC-11 (Multiple Myeloma)GI50 as low as 0.030Inhibits TAK1 kinase.[6]
H929 (Multiple Myeloma)GI50 as low as 0.030

Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Antitumor Efficacy
CompoundAnimal ModelTumor TypeKey Findings
Compound 2b Lymphoma-bearing miceLymphomaSignificantly increased lifespan and reduced tumor growth.[4][5]

Anti-inflammatory and Kinase Inhibitory Potential

Beyond cancer, pyrimido[1,2-b]pyridazine derivatives have shown potent anti-inflammatory and specific kinase inhibitory activities.

Anti-inflammatory and Kinase Inhibitory Activity
CompoundTarget/AssayIC50 (µM)Key Findings
Compound 1 Nitric Oxide (NO) Production29.94 ± 2.24[1][3][7]Down-regulated the expression of COX-2 and various pro-inflammatory cytokines and chemokines.[1][3][7]
Imidazo[1,2-b]pyridazine Derivatives IKKβNot specifiedShowed inhibitory activity of TNFα production in mice.[8]
Compound 6 (Tyk2 JH2 Inhibitor) Tyk2 JH2Not specifiedHighly effective in a rat adjuvant arthritis model.[9]
Compound 26 (TAK1 Inhibitor) TAK10.055More potent than the known TAK1 inhibitor, takinib (IC50 = 0.187 µM).[6]

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are underpinned by their modulation of key cellular signaling pathways.

anticancer_pathway Apoptosis and Cell Cycle Arrest Pathway for Compound 1 Compound 1 Compound 1 p53 p53 Compound 1->p53 Upregulates Bax Bax Compound 1->Bax Upregulates Bcl2 Bcl2 Compound 1->Bcl2 Downregulates G0G1_Arrest G0G1_Arrest Compound 1->G0G1_Arrest Apoptosis Apoptosis p53->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits Cell Cycle Cell Cycle G0G1_Arrest->Cell Cycle Inhibits Progression

Anticancer mechanism of Compound 1.

kinase_inhibitor_pathway Kinase Inhibition by Pyrimido[1,2-b]pyridazine Derivatives cluster_compounds Pyrimido[1,2-b]pyridazine Derivatives cluster_kinases Target Kinases Compound 2b Compound 2b Tyrosine Kinases Tyrosine Kinases Compound 2b->Tyrosine Kinases Inhibits IKKβ Inhibitor IKKβ Inhibitor IKKβ IKKβ IKKβ Inhibitor->IKKβ Inhibits Compound 6 Compound 6 Tyk2 Tyk2 Compound 6->Tyk2 Inhibits Compound 26 Compound 26 TAK1 TAK1 Compound 26->TAK1 Inhibits Cell Proliferation Cell Proliferation Tyrosine Kinases->Cell Proliferation Inflammation (TNFα) Inflammation (TNFα) IKKβ->Inflammation (TNFα) Autoimmunity Autoimmunity Tyk2->Autoimmunity Myeloma Cell Growth Myeloma Cell Growth TAK1->Myeloma Cell Growth

Kinase inhibitory targets of various derivatives.

Experimental Protocols

The data presented in this guide is based on standard preclinical assays. Below are generalized methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified duration (typically 48-72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Western Blot Analysis

Treated cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2), followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Cells treated with the compounds were harvested, washed, and fixed in cold ethanol. The fixed cells were then stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined.

In Vivo Tumor Models

Animal models, such as mice bearing xenograft tumors, were used to evaluate the in vivo efficacy of the compounds. The compounds were administered to the animals (e.g., orally or intraperitoneally) at specified doses and schedules. Tumor growth was monitored over time, and at the end of the study, tumors were excised and weighed. The lifespan of the treated animals was also recorded.

Kinase Assays

The inhibitory activity of the compounds against specific kinases was determined using various in vitro kinase assay formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. IC50 values are determined from the dose-response curves.

This comparative guide highlights the significant potential of the pyrimido[1,2-b]pyridazine scaffold in generating a diverse range of therapeutic candidates. While the presented data is promising, it is important to note that direct comparisons between compounds from different studies should be made with caution due to potential variations in experimental protocols. Further head-to-head studies under standardized conditions are warranted to definitively establish the relative superiority of these promising compounds.

References

Safety Operating Guide

Prudent Disposal of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For compounds like 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one, a halogenated organic molecule, adherence to strict disposal protocols is essential to mitigate potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The level of PPE should be determined by a risk assessment for handling halogenated organic compounds.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a hazardous waste stream.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[1][2] this compound waste should be collected in a designated container for halogenated organic compounds.

  • Container Selection: Use a chemically compatible and leak-proof container with a secure, screw-on cap.[3][4] The container must be in good condition, free from cracks or residue on the outside.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[1] Include the date when the first waste was added to the container.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA should be under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.[3][4] Secondary containment, such as a larger, chemically resistant bin, should be used to capture any potential leaks.[3]

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (per institutional guidelines, often not to exceed one year), arrange for its collection by your institution's EHS department.[4] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the disposal of laboratory chemical waste.

Chemical Waste Disposal Workflow cluster_lab Laboratory cluster_ehs EHS Department cluster_disposal Disposal Facility Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Containerization & Labeling Containerization & Labeling Segregation->Containerization & Labeling Satellite Accumulation Area Satellite Accumulation Area Containerization & Labeling->Satellite Accumulation Area Waste Pickup Request Waste Pickup Request Satellite Accumulation Area->Waste Pickup Request Transport to Central Facility Transport to Central Facility Waste Pickup Request->Transport to Central Facility Waste Consolidation Waste Consolidation Transport to Central Facility->Waste Consolidation Final Disposal Final Disposal Waste Consolidation->Final Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.